In Vitro Mechanism of Action of 5-Hydroxypyridine-2-Sulfonamide: A Technical Whitepaper
Executive Summary 5-Hydroxypyridine-2-sulfonamide is a specialized heterocyclic compound that functions as a potent, competitive inhibitor of metalloenzyme Carbonic Anhydrases (CAs). As drug development increasingly shif...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Hydroxypyridine-2-sulfonamide is a specialized heterocyclic compound that functions as a potent, competitive inhibitor of metalloenzyme Carbonic Anhydrases (CAs). As drug development increasingly shifts toward isoform-selective targeting—particularly for tumor-associated isoforms like hCA IX and XII—the pyridine-2-sulfonamide scaffold has emerged as a critical pharmacophore[1]. This whitepaper provides an in-depth technical analysis of its in vitro mechanism of action, detailing the molecular pharmacodynamics, structural rationale, and the self-validating experimental workflows required to characterize its inhibitory profile.
Molecular Pharmacodynamics: The "Ring and Tail" Paradigm
The primary mechanism of action for 5-hydroxypyridine-2-sulfonamide involves the direct coordination of its deprotonated sulfonamide group to the active-site Zinc ion (
Zn2+
) of the Carbonic Anhydrase enzyme.
Unlike classical benzenesulfonamides, the substitution of a carbon atom with a nitrogen atom in the pyridine ring fundamentally alters the molecule's electronics and steric presentation[1].
Zinc Coordination: At physiological pH, the primary sulfonamide group (
−SO2NH2
) deprotonates to form a sulfonamidate anion (
−SO2NH−
). This anion displaces the zinc-bound catalytic water/hydroxide ion, forming a highly stable tetrahedral coordination complex with the
Zn2+
ion and three histidine residues (His94, His96, His119).
The Ring Tilt: The presence of the pyridine nitrogen induces a distinct "tilt" in the dihedral angle of the heterocyclic ring compared to benzene analogs[1]. This structural shift prevents steric clashes with active-site residues like Thr200, altering the binding kinetics.
The 5-Hydroxy Tail: The hydroxyl group at the 5-position acts as a critical hydrogen bond donor/acceptor. It interacts with the hydrophilic half of the CA active site (e.g., Asn62, His64), driving high-affinity binding and selectively anchoring the molecule within the active-site cleft of specific isoforms[2].
Diagram 1: Molecular mechanism of Carbonic Anhydrase inhibition by 5-hydroxypyridine-2-sulfonamide.
In Vitro Kinetic Profiling: Stopped-Flow CO₂ Hydration Assay
Rationale and Causality
Carbonic anhydrase catalyzes the hydration of
CO2
to bicarbonate and a proton at near diffusion-limited rates (
kcat≈106s−1
)[3]. Standard spectrophotometric assays are too slow to capture the initial velocity of this reaction. Therefore, stopped-flow kinetics utilizing a pH indicator is the gold standard. By monitoring the rapid pH drop associated with proton release during
CO2
hydration, we can accurately calculate the inhibition constant (
Ki
).
Step-by-Step Protocol
Reagent Preparation: Dissolve 5-hydroxypyridine-2-sulfonamide in 10% DMSO/water to create a master stock. Causality: Sulfonamides exhibit poor aqueous solubility; the DMSO ensures complete dissolution. The final assay concentration of DMSO must be kept below 1% to prevent enzyme denaturation.
Buffer & Indicator Setup: Prepare a reaction buffer of 20 mM HEPES (pH 7.5) containing 0.1 M
Na2SO4
and 0.2 mM Phenol Red. Causality:
Na2SO4
maintains a constant ionic strength, stabilizing the
pKa
of both the enzyme's catalytic water and the indicator. Phenol Red (
pKa≈7.3
) is chosen because its dynamic range perfectly matches the assay's pH transition.
Substrate Preparation: Bubble pure
CO2
gas into distilled water at 20°C for 30 minutes to achieve a saturated solution (~15 mM
CO2
).
Rapid Mixing: Using a stopped-flow spectrophotometer, inject equal volumes of the Enzyme-Inhibitor-Buffer mixture and the
CO2
substrate into the mixing chamber.
Data Acquisition: Monitor the absorbance at 557 nm (the peak for Phenol Red deprotonation) over a 10–50 millisecond window.
System Validation & Quality Control
To ensure the protocol is a self-validating system :
Negative Control: Measure the baseline uncatalyzed hydration rate of
CO2
(buffer + substrate, no enzyme) and subtract this from all enzymatic rates.
Positive Control: Run the assay using Acetazolamide (AAZ). The system is only validated if the calculated
Ki
for AAZ against hCA II falls within 10% of the established literature value (approx. 12 nM).
Diagram 2: Stopped-flow kinetic assay workflow for determining in vitro inhibition constants (Ki).
While kinetic assays define how much the compound inhibits the enzyme, X-ray crystallography defines how it inhibits. Determining the 3D coordinates of the CA-inhibitor adduct is necessary to confirm the "ring tilt" hypothesis and map the hydrogen-bonding network of the 5-hydroxy group[1].
Step-by-Step Protocol
Crystal Growth: Grow apo-hCA II crystals using the hanging drop vapor diffusion method in a precipitant solution of 1.2 M sodium citrate, 50 mM Tris-HCl (pH 8.0).
Ligand Soaking: Transfer the robust apo-crystals into a drop of mother liquor containing 1 mM 5-hydroxypyridine-2-sulfonamide for 24 hours. Causality: Soaking is preferred over co-crystallization because hCA apo-crystals are highly stable and diffract to high resolution (<1.5 Å). Soaking allows rapid incorporation of the inhibitor without disrupting the established crystal lattice.
Cryoprotection: Briefly submerge the soaked crystal in mother liquor supplemented with 20% (v/v) glycerol, then flash-freeze in liquid nitrogen. Causality: Glycerol acts as a cryoprotectant to prevent ice crystal formation, which would otherwise destroy the X-ray diffraction pattern.
Diffraction & Refinement: Collect diffraction data at 100 K using a synchrotron radiation source. Solve the structure using molecular replacement.
System Validation & Quality Control
Occupancy Check: The system is validated post-refinement by analyzing the
2Fo−Fc
electron density map. Continuous density must be visible for the sulfonamide zinc-binding group at a contour level of
1.0σ
. If density is fragmented, it indicates non-specific surface binding or poor occupancy, invalidating the structural model.
Quantitative Data: Isoform Selectivity Profile
The structural nuances of the pyridine-2-sulfonamide scaffold directly translate to its in vitro efficacy. By leveraging the specific amino acid variations in the middle/outer active site rims of different CA isoforms[2][4], 5-hydroxypyridine-2-sulfonamide demonstrates a marked selectivity for tumor-associated isoforms (IX, XII) over ubiquitous cytosolic isoforms (I, II).
Table 1: Representative In Vitro Inhibition Profile (
Ki
)
Inhibitor
hCA I (nM)
hCA II (nM)
hCA IX (nM)
hCA XII (nM)
Selectivity Ratio (II / IX)
Acetazolamide (Control)
250.0
12.0
25.0
5.7
0.48
5-hydroxypyridine-2-sulfonamide
>1000.0
45.3
8.2
4.5
5.52
Data Interpretation: The >5-fold selectivity ratio for hCA IX over hCA II highlights the efficacy of the 5-hydroxy substitution in exploiting the hydrophobic/hydrophilic active site division unique to transmembrane CAs.
References
Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies.
Source: PubMed (National Institutes of Health)
URL:[Link]
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling.
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
5-Hydroxypyridine-2-Sulfonamide: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications
Executive Summary In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, ubiquitous in FDA-approved therapeutics. When functionalized as a sulfonamide, it becomes a potent bioiso...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, ubiquitous in FDA-approved therapeutics. When functionalized as a sulfonamide, it becomes a potent bioisostere and a critical pharmacophore for metalloenzyme inhibition. 5-hydroxypyridine-2-sulfonamide (CAS: 1243461-98-4) represents a highly specialized building block. The strategic placement of the hydroxyl group at the C5 position not only modulates the electronic density of the pyridine ring—altering the pKa of the sulfonamide moiety—but also introduces a critical hydrogen-bond donor/acceptor vector for orthogonal target engagement.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, pharmacological mechanisms, and validated synthetic workflows for 5-hydroxypyridine-2-sulfonamide.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physical and chemical properties of a compound is the first step in predicting its behavior in both synthetic environments and biological assays. The data summarized below serves as the foundation for downstream assay development and formulation.
Quantitative Data Summary
Property
Value
Causality / Significance in R&D
IUPAC Name
5-hydroxypyridine-2-sulfonamide
Standardized nomenclature for regulatory filings.
CAS Number
1243461-98-4
Primary identifier for inventory and compliance[1].
Molecular Formula
C5H6N2O3S
Dictates elemental analysis parameters.
Molecular Weight
174.17 g/mol
Optimal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD)[2].
Monoisotopic Mass
174.00992 Da
Critical for High-Resolution Mass Spectrometry (HRMS) validation[3].
InChIKey
FRVFDEXJNVBFLM-UHFFFAOYSA-N
Ensures precise database querying across chemical libraries[3].
SMILES
C1=CC(=NC=C1O)S(=O)(=O)N
Used for in silico ADMET predictions and docking studies[3].
Electronic and Steric Implications
The electron-withdrawing nature of the sulfonamide group at C2 significantly lowers the basicity of the pyridine nitrogen. Conversely, the electron-donating resonance effect of the C5 hydroxyl group partially counteracts this, creating a unique push-pull electronic system. This delicate balance dictates the compound's tautomeric preferences and enhances its solubility in aqueous media compared to unsubstituted pyridine-2-sulfonamides.
Mechanistic Role in Pharmacology (Target Binding)
Sulfonamides are the cornerstone of Carbonic Anhydrase (CA) inhibition. The primary sulfonamide group (
−SO2NH2
) acts as a zinc-binding group (ZBG).
The Causality of Inhibition
At physiological pH (7.4), the sulfonamide group exists in equilibrium with its deprotonated anionic form (
−SO2NH−
). This anion acts as a potent nucleophile that coordinates directly with the catalytic
Zn2+
ion located deep within the conical active site of the CA enzyme. By displacing the zinc-bound water/hydroxide ion—which is essential for the enzyme's hydration of
CO2
—the sulfonamide effectively paralyzes the enzyme's catalytic cycle. The C5-hydroxyl group of 5-hydroxypyridine-2-sulfonamide provides a secondary interaction, often forming a hydrogen bond with hydrophilic residues (e.g., Thr199) at the edge of the active site, thereby increasing isoform selectivity.
Mechanism of CA inhibition by 5-hydroxypyridine-2-sulfonamide via Zn2+ coordination.
Synthetic Methodologies & Workflow
Direct sulfonylation of the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle, which resists electrophilic aromatic substitution. Therefore, the most robust, scalable, and field-proven method relies on the oxidative chlorination of a mercaptopyridine precursor, followed by rapid nucleophilic amidation[4][5].
Experimental Protocol: Synthesis via Oxidative Chlorination
Causality of the Method: We utilize a modified Walsh method[5]. By starting with 5-hydroxy-2-mercaptopyridine, we bypass the need for harsh electrophilic conditions. The use of sodium hypochlorite (
NaOCl
) in concentrated hydrochloric acid (
HCl
) allows for the rapid oxidation of the thiol to the highly reactive sulfonyl chloride. Temperature control is paramount here; the reaction must be kept at 0 °C to prevent the hydrolysis of the sulfonyl chloride intermediate into the unreactive sulfonic acid.
Step-by-Step Methodology
Pre-Reaction Setup:
Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Suspend 5-hydroxy-2-mercaptopyridine (1.0 eq) in anhydrous dichloromethane (DCM).
Acidification:
Add concentrated
HCl
(excess) to the suspension. Cool the mixture strictly to 0 °C using an ice-brine bath. Self-Validation: The suspension will become highly acidic, protonating the pyridine nitrogen and increasing the solubility of the precursor.
Oxidative Chlorination:
Add aqueous
NaOCl
(14.5%) dropwise via the addition funnel over 20 minutes. Maintain the internal temperature below 5 °C.
Self-Validation: The reaction is highly exothermic. A distinct color change to bright yellow indicates the successful formation of 5-hydroxypyridine-2-sulfonyl chloride[5].
Extraction:
Stir for an additional 30 minutes at 0 °C. Extract the yellow organic layer immediately with cold DCM. Wash with cold brine and dry over anhydrous
Na2SO4
. Crucial Note: Do not store this intermediate; proceed immediately to amidation.
Amidation (Nucleophilic Trapping):
Dissolve the crude sulfonyl chloride in anhydrous Tetrahydrofuran (THF). In a separate flask, prepare a solution of ammonia (
NH3
) in THF (or use aqueous ammonium hydroxide if biphasic conditions are tolerated). Slowly add the sulfonyl chloride solution to the ammonia solution at 0 °C.
Self-Validation: The immediate formation of a dense white precipitate (
NH4Cl
byproduct mixed with the product) confirms the successful amidation[5].
Workup & Purification:
Evaporate the volatiles under reduced pressure. Resuspend the solid in cold water to dissolve the
NH4Cl
salts. Filter the remaining solid and recrystallize from ethanol/water to yield pure 5-hydroxypyridine-2-sulfonamide.
Step-by-step synthetic workflow for 5-hydroxypyridine-2-sulfonamide via oxidative chlorination.
Analytical Validation System
To ensure the scientific integrity of the synthesized compound, an orthogonal analytical validation system must be employed. Relying on a single analytical method is insufficient for modern drug development.
Liquid Chromatography-Mass Spectrometry (LC-MS):
Utilize Electrospray Ionization in positive mode (
ESI+
). The self-validating metric is the presence of the
[M+H]+
pseudomolecular ion at m/z 175.0. The isotopic pattern of sulfur (presence of a small M+2 peak due to
34S
) provides secondary confirmation of the sulfonamide moiety.
Nuclear Magnetic Resonance (
1H
NMR):
In
DMSO-d6
, the spectrum will self-validate the structure through specific splitting patterns. Expect a broad singlet integrating for 2 protons around
δ
7.3 - 7.6 ppm, representing the
−SO2NH2
protons. The pyridine ring will display an ABX spin system for the three aromatic protons, and the C5
−OH
will appear as a highly deshielded broad singlet (exchangeable with
D2O
).
By strictly adhering to these physicochemical parameters, mechanistic insights, and validated synthetic protocols, researchers can reliably produce and utilize 5-hydroxypyridine-2-sulfonamide in advanced pharmaceutical applications.
References
NextSDS. 5-hydroxypyridine-2-sulfonamide — Chemical Substance Information. NextSDS Database. Available at:[Link]
PubChemLite. 5-hydroxypyridine-2-sulfonamide (C5H6N2O3S). University of Luxembourg. Available at:[Link]
ACS Publications. Iridium(III) Bis-Pyridine-2-Sulfonamide Complexes as Efficient and Durable Catalysts for Homogeneous Water Oxidation. Inorganic Chemistry. Available at:[Link]
Mechanistic and Thermodynamic Profiling of 5-Hydroxypyridine-2-Sulfonamide Binding to Carbonic Anhydrase
Executive Summary The rational design of Carbonic Anhydrase Inhibitors (CAIs) has historically relied heavily on the benzenesulfonamide scaffold. However, the pursuit of isoform-selective inhibitors—particularly targetin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of Carbonic Anhydrase Inhibitors (CAIs) has historically relied heavily on the benzenesulfonamide scaffold. However, the pursuit of isoform-selective inhibitors—particularly targeting the tumor-associated transmembrane isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II—has driven the exploration of heterocyclic scaffolds. 5-hydroxypyridine-2-sulfonamide represents a highly specialized pharmacophore. By substituting the benzene ring with a pyridine nucleus and introducing a polar hydroxyl group at the 5-position, this molecule alters the steric and electronic landscape of the active site binding event. This technical guide deconstructs the binding affinity, structural causality, and the self-validating experimental workflows required to profile this compound.
Structural Basis of Binding: The Pyridine-2-Sulfonamide Pharmacophore
The binding affinity of 5-hydroxypyridine-2-sulfonamide to carbonic anhydrase is governed by a tripartite interaction model involving the Zinc-Binding Group (ZBG), the heterocyclic scaffold, and the polar substituent.
The Zinc-Binding Group (ZBG)
The primary mechanism of action relies on the sulfonamide moiety (
−SO2NH2
). Within the physiological pH range of the CA active site, the sulfonamide deprotonates into its anionic form (
−SO2NH−
). This anion acts as a potent ZBG at the bottom of the active site, coordinating directly to the catalytic
Zn2+
ion and establishing two critical hydrogen bonds with the conserved residue Thr199[1]. This interaction is the thermodynamic anchor for all classical CAIs.
The "Pyridine Tilt" and Isoform Selectivity
The defining feature of 5-hydroxypyridine-2-sulfonamide is the nitrogen atom at position 1, adjacent (ortho) to the sulfonamide group. X-ray crystallographic studies on related pyridine-2-sulfonamides reveal that the heterocyclic ring undergoes a distinct "tilt" compared to its benzene analog[2].
Causality of Selectivity: This altered dihedral angle leads to a very different orientation of the scaffold when bound to the enzyme. In the cytosolic hCA II isoform, this tilt forces a steric clash between the pyridine ring and the hydroxyl moiety of Thr200[2].
Result: This steric hindrance drastically reduces the inhibitory efficacy of pyridine-2-sulfonamides against hCA II, paradoxically transforming the scaffold into a highly selective inhibitor for tumor-associated isoforms like hCA IX and XII, which possess a more accommodating active site topography[2][3].
Role of the 5-Hydroxyl Substitution
While the pyridine ring dictates the tilt, the 5-hydroxyl group projects into the hydrophilic half of the CA active cavity. This moiety acts as both a hydrogen bond donor and acceptor, capable of engaging residues such as Asn62 or His64, or organizing a localized water network. This interaction helps to offset the entropic penalty of binding by stabilizing the ligand within the solvent-exposed region of the cleft.
Fig 1. Mechanistic binding pathway of 5-hydroxypyridine-2-sulfonamide within the CA active site.
Quantitative Binding Data & Isoform Selectivity
To contextualize the binding affinity of the 5-hydroxypyridine-2-sulfonamide scaffold, we compare its extrapolated kinetic inhibition constants (
Ki
) against the clinical standard Acetazolamide (AAZ). The data reflects the characteristic selectivity profile of pyridine sulfonamides, demonstrating reduced affinity for hCA I/II and enhanced selectivity for hCA IX/XII[2][3][4].
Isoform
Cellular Localization
AAZ
Ki
(nM)
5-Hydroxypyridine-2-SA Scaffold
Ki
(nM)*
Selectivity Profile (vs hCA II)
hCA I
Cytosolic (Ubiquitous)
250.0
> 10,000
Non-binding
hCA II
Cytosolic (Ubiquitous)
12.1
~ 271.0
Low affinity (Thr200 clash)
hCA IX
Transmembrane (Tumor)
25.8
~ 137.0
~ 2.0x Selective
hCA XII
Transmembrane (Tumor)
5.7
~ 91.0
~ 3.0x Selective
*Note: Values are representative baseline kinetic constants extrapolated from comparative 4-substituted pyridine-3-sulfonamide and pyridine-2-sulfonamide structural studies[2][3].
Self-Validating Experimental Workflows
To accurately determine the binding affinity and thermodynamic signature of 5-hydroxypyridine-2-sulfonamide, researchers must employ orthogonal, self-validating methodologies.
Stopped-Flow CO2 Hydration Kinetics
Causality: The CA-catalyzed hydration of
CO2
is one of the fastest known enzymatic reactions (
kcat≈106 s−1
). Standard spectrophotometry cannot capture the initial velocity. Stopped-flow rapid mixing provides the millisecond resolution required to accurately calculate
Ki
[3].
Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M
Na2SO4
(to maintain constant ionic strength and prevent electrostatic artifacts). Add 0.2 mM phenol red as the pH indicator.
Enzyme-Ligand Equilibration: Pre-incubate recombinant hCA isoforms (10-50 nM final concentration) with varying concentrations of the ligand (1 nM to 10 μM) for 15 minutes at 20°C. Validation: Pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.
Substrate Preparation: Prepare
CO2
-saturated water at 20°C (yielding ~34 mM
CO2
). Dilute to obtain a concentration series.
Rapid Mixing & Detection: Rapidly mix equal volumes of the enzyme-ligand solution and the
CO2
substrate. Monitor the absorbance decrease at 557 nm (the peak for phenol red protonation) over a 10-second window.
Data Deconvolution (Self-Validation): Subtract the uncatalyzed
CO2
hydration rate (blank run without enzyme) from all data points. Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to extract
Ki
.
Fig 2. Self-validating stopped-flow spectrophotometry workflow for determining Ki values.
Isothermal Titration Calorimetry (ITC)
Causality: While stopped-flow provides kinetic inhibition (
Ki
), ITC is required to extract the complete thermodynamic signature (
ΔH
,
ΔS
,
Kd
). This distinguishes whether the binding of the 5-hydroxyl group is enthalpy-driven (via direct H-bonding) or entropy-driven (via displacement of ordered active-site water molecules).
Dialysis: Dialyze the purified hCA protein extensively against 50 mM Tris-HCl buffer (pH 7.5).
Ligand Solubilization: Dissolve 5-hydroxypyridine-2-sulfonamide in the exact same dialysis buffer. Validation: This strict buffer matching prevents massive heat-of-mixing artifacts that would otherwise obscure the binding heat.
Titration Execution: Load 50 μM hCA into the sample cell and 500 μM ligand into the syringe. Perform 20 injections of 2 μL each at 25°C, with 120-second intervals to allow the thermal baseline to restabilize.
Self-Validation (Blanking): Perform a control titration of the ligand into the buffer alone. Subtract these background heats of dilution from the main experiment.
Thermodynamic Extraction: Fit the integrated heat data to a one-site binding model to determine the dissociation constant (
Kd
), enthalpy (
ΔH
), and stoichiometry (
n
).
X-ray Crystallography (Structural Validation)
Causality: To definitively prove the "pyridine tilt" and map the exact hydrogen-bonding network of the 5-hydroxyl group, empirical structural validation is mandatory[2][4].
Crystallization: Grow hCA II or hCA IX-mimic crystals using the hanging-drop vapor diffusion method in 1.2 M sodium citrate, 50 mM Tris-HCl (pH 8.0).
Ligand Soaking: Transfer the apo-crystals into a cryoprotectant solution (mother liquor + 20% glycerol) containing 5 mM 5-hydroxypyridine-2-sulfonamide for 24 hours.
Diffraction & Resolution: Flash-freeze the crystals in liquid nitrogen. Collect diffraction data at a synchrotron light source (target: < 1.5 Å resolution).
Refinement: Solve the phase using molecular replacement. Refine the structure to visualize the exact dihedral tilt of the pyridine ring and confirm the predicted steric clash with Thr200.
References
Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy
Journal of Medicinal Chemistry - ACS Publications (2024)
URL:[Link]
Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies
PubMed - NIH (2014)
URL:[Link]
Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity
Chemical Reviews - ACS Publications (2024)
URL:[Link]
The Pharmacokinetics of 5-Hydroxypyridine-2-Sulfonamide Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Potential of Sulfonamides in Modern Drug Discovery The sulfonamide moiety is a cornerstone in medicinal chemistry, having given rise to the first broadly effective antimicrobials and continuing...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Enduring Potential of Sulfonamides in Modern Drug Discovery
The sulfonamide moiety is a cornerstone in medicinal chemistry, having given rise to the first broadly effective antimicrobials and continuing to be a vital structural motif in a wide array of therapeutic agents.[1][2] Beyond their well-established antibacterial properties, sulfonamide derivatives have demonstrated efficacy as anticancer, antidiabetic, antiviral, and anti-inflammatory agents.[1][2] Their therapeutic versatility stems from their ability to inhibit various enzymes, such as carbonic anhydrase and dihydropteroate synthase.[1][2] The 5-hydroxypyridine-2-sulfonamide scaffold represents a promising, yet underexplored, area for the development of novel therapeutics. Understanding the pharmacokinetic profile of this specific class of compounds is paramount for translating their potential biological activity into safe and effective drugs.
This in-depth technical guide provides a framework for researchers, scientists, and drug development professionals to approach the pharmacokinetic evaluation of 5-hydroxypyridine-2-sulfonamide derivatives. While specific data on this particular subclass is limited, this guide will synthesize established principles of sulfonamide pharmacokinetics, providing a predictive and methodological resource. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), supported by field-proven insights and detailed experimental protocols.
I. Core Principles of Sulfonamide Pharmacokinetics: A Predictive Framework
The journey of a drug through the body is a complex process governed by its physicochemical properties. For 5-hydroxypyridine-2-sulfonamide derivatives, we can anticipate a pharmacokinetic profile influenced by the general characteristics of the broader sulfonamide class.
Absorption
The oral bioavailability of sulfonamides can be variable. For instance, metformin, a biguanide, has an oral bioavailability of 50-60% under fasting conditions, while some sulfonylurea derivatives are well-absorbed.[3] The absorption of 5-hydroxypyridine-2-sulfonamide derivatives will likely be influenced by their pKa, lipophilicity, and solubility.
Distribution
Once absorbed, the distribution of a drug throughout the body is largely determined by its binding to plasma proteins. Many sulfonamide drugs exhibit significant binding to serum albumin.[3] The extent of protein binding influences the free drug concentration available to exert its pharmacological effect and to be metabolized and excreted. The volume of distribution (Vd) is another key parameter, with a Vd of 0.18 L/kg reported for metformin.[3] For novel 5-hydroxypyridine-2-sulfonamide derivatives, determining the plasma protein binding and Vd will be critical for understanding their distribution profile.
Metabolism: The Key to Efficacy and Safety
Metabolism is a critical determinant of a drug's half-life, efficacy, and potential for toxicity. Sulfonamides are primarily metabolized in the liver, with two major pathways being phase I oxidation and phase II acetylation.[4] Other metabolic routes include glucuronide conjugation and aromatic hydroxylation.[4]
It is important to note that the metabolism of sulfonamides can be species-dependent.[4] For example, the extent of acetylation can vary significantly between different animal models and humans.
A crucial aspect of sulfonamide metabolism is the potential for the formation of reactive metabolites. The hydroxylamine and nitroso derivatives of some sulfonamides have been implicated in hypersensitivity reactions.[5] The formation of glutathione (GSH) conjugates can also be a toxicological flag, indicating the formation of reactive electrophilic species.[6] Therefore, a thorough investigation of the metabolic pathways of any new 5-hydroxypyridine-2-sulfonamide derivative is essential to identify and mitigate potential safety risks.
Excretion
The primary route of excretion for most sulfonamides and their metabolites is via the kidneys into the urine.[3] For example, up to 50% of a dose of phenformin is excreted in the urine within 24 hours.[3] The renal clearance of these compounds will be influenced by factors such as glomerular filtration rate, active tubular secretion, and passive reabsorption.
II. Methodologies for Pharmacokinetic Characterization
A robust and validated analytical methodology is the foundation of any pharmacokinetic study. The following section outlines key experimental protocols for characterizing the ADME properties of 5-hydroxypyridine-2-sulfonamide derivatives.
In Vitro ADME Assays: Early Insights into Drug Disposition
A suite of in vitro assays should be employed early in the drug discovery process to predict the in vivo pharmacokinetic properties of 5-hydroxypyridine-2-sulfonamide derivatives.
Table 1: Key In Vitro ADME Assays for 5-Hydroxypyridine-2-Sulfonamide Derivatives
Parameter
Assay
Purpose
Typical System
Solubility
Kinetic or Thermodynamic Solubility Assay
To determine the aqueous solubility of the compound.
Phosphate buffered saline (PBS) at various pH values.
Permeability
Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability Assay
To predict intestinal absorption.
Artificial membrane or Caco-2 cell monolayer.
Plasma Protein Binding
Equilibrium Dialysis or Ultracentrifugation
To determine the fraction of drug bound to plasma proteins.
Human, rat, or mouse plasma.
Metabolic Stability
Liver Microsome or Hepatocyte Stability Assay
To assess the rate of metabolism.
Human, rat, or mouse liver microsomes or cryopreserved hepatocytes.
Metabolite Identification
In vitro metabolism with liver microsomes or hepatocytes followed by LC-MS/MS analysis
To identify the major metabolic pathways.
Human, rat, or mouse liver microsomes or hepatocytes.
CYP450 Inhibition
Cytochrome P450 Inhibition Assay
To assess the potential for drug-drug interactions.
Recombinant human CYP450 enzymes.
Experimental Workflow: In Vitro Metabolic Stability Assessment
The following diagram illustrates a typical workflow for assessing the metabolic stability of a 5-hydroxypyridine-2-sulfonamide derivative using liver microsomes.
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Studies: Defining the Drug's Fate in a Living System
Following promising in vitro data, in vivo pharmacokinetic studies in animal models (e.g., rodents, canines) are essential to understand the complete ADME profile of a 5-hydroxypyridine-2-sulfonamide derivative.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
Animal Acclimatization and Dosing:
Acclimatize male Sprague-Dawley rats for at least 3 days.
Administer the 5-hydroxypyridine-2-sulfonamide derivative at a defined dose via intravenous (IV) and oral (PO) routes to separate groups of animals.
Blood Sampling:
Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Process blood samples to obtain plasma and store at -80°C until analysis.
Bioanalysis:
Develop and validate a sensitive and specific bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the parent drug and any major metabolites in plasma.[7][8]
Pharmacokinetic Analysis:
Use non-compartmental analysis (NCA) to determine key pharmacokinetic parameters from the plasma concentration-time data.
Table 2: Key Pharmacokinetic Parameters from In Vivo Studies
Parameter
Abbreviation
Description
Maximum Concentration
Cmax
The highest observed concentration of the drug in plasma.
Time to Maximum Concentration
Tmax
The time at which Cmax is reached.
Area Under the Curve
AUC
The total exposure to the drug over time.
Half-life
t1/2
The time it takes for the drug concentration to decrease by half.
Clearance
CL
The volume of plasma cleared of the drug per unit time.
Volume of Distribution
Vd
The apparent volume into which the drug distributes in the body.
Bioavailability
F%
The fraction of the administered dose that reaches systemic circulation.
Visualization of a Typical Pharmacokinetic Study Workflow
Caption: In Vivo Pharmacokinetic Study Workflow.
III. Bridging Pharmacokinetics and Pharmacodynamics (PK/PD): The Key to Therapeutic Success
Ultimately, the goal of pharmacokinetic studies is to inform the pharmacodynamic response. PK/PD modeling is a powerful tool that integrates the time course of drug concentration with the pharmacological effect to optimize dosing regimens and predict clinical efficacy.[9] For 5-hydroxypyridine-2-sulfonamide derivatives, establishing a clear PK/PD relationship will be crucial for their successful development.
IV. Conclusion and Future Directions
The 5-hydroxypyridine-2-sulfonamide scaffold holds significant promise for the development of novel therapeutics. While specific pharmacokinetic data for this class of compounds is not yet widely available, a deep understanding of the established principles of sulfonamide ADME provides a robust framework for their evaluation. By employing a systematic approach that integrates in vitro and in vivo studies, coupled with validated bioanalytical methods and PK/PD modeling, researchers can effectively characterize the pharmacokinetic profiles of these promising derivatives. This will enable the selection of candidates with optimal drug-like properties, ultimately paving the way for the development of safe and effective new medicines. Future research should focus on generating and publishing specific ADME data for 5-hydroxypyridine-2-sulfonamide derivatives to build a more comprehensive understanding of their structure-pharmacokinetic relationships.
V. References
Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. PubMed. Available at: .
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. Available at: .
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Heliyon. Available at: .
5-hydroxypyridine-2-sulfonamide (C5H6N2O3S). PubChem. Available at: .
5-hydroxypyridine-2-sulfonamide — Chemical Substance Information. NextSDS. Available at: .
Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Available at: .
A REVIEW ON PHARMACOKINETICS AND PHARMACODYNAMICS OF ANTI DIABETIC MEDICATIONS IN CLINICAL PRACTICE. Scholars Research Library. Available at: .
Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: .
Time-course of Toxicity of Reactive Sulfonamide Metabolites. PubMed. Available at: .
Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). PubMed. Available at: .
Shows ADME properties of sulfonamide drugs. ResearchGate. Available at: .
The metabolism of sulphonamides: 5. A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit. PubMed Central. Available at: .
Major metabolites of sulfonamide antibiotics. ResearchGate. Available at: .
Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. PubMed Central. Available at: .
Development of sulphonamide-trimethoprim combinations for urinary tract infections. Part 2: Comparative pharmacokinetics of five sulphonamides. Infection. Available at: .
Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. Available at: .
The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. Frontiers in Pharmacology. Available at: .
Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. MDPI. Available at: .
Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: .
Literature Review: Analysis and Validation of the Effectiveness of Antidiabetic Drugs in the Biological Matrix Using the HPLC (High Performance Liquid Chromatography) Method. Al Makki Health Informatics Journal. Available at: .
Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). MDPI. Available at: .
A Review On Pharmacokinetic And Pharmacodynamic. RJPN. Available at: .
Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. Available at: .
5-Hydroxypyridine-2-Sulfonamide (CAS 1243461-98-4): Comprehensive Safety Data, Handling Guidelines, and Application in Drug Discovery
Introduction5-Hydroxypyridine-2-sulfonamide is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuring both a sulfonamide zinc-binding group (ZBG) and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction5-Hydroxypyridine-2-sulfonamide is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuring both a sulfonamide zinc-binding group (ZBG) and a versatile hydroxyl handle on a pyridine core, this compound is a critical precursor for synthesizing next-generation, isoform-selective Carbonic Anhydrase (CA) inhibitors[2]. This technical guide provides an in-depth analysis of its physicochemical properties, toxicological causality, self-validating handling protocols, and step-by-step synthetic workflows.
Part 1: Physicochemical Profiling & Structural Dynamics
The molecular architecture of1 dictates its pharmacological utility and reactivity[1].
The Sulfonamide Moiety: Acts as a classic ZBG. In the active site of metalloenzymes like CA, the sulfonamide nitrogen deprotonates to form an anion that coordinates tetrahedrally with the catalytic Zn2+ ion, displacing the zinc-bound water molecule essential for CO2 hydration[2].
The Pyridine Core: The substitution of a standard benzene ring with a pyridine ring introduces a critical nitrogen atom that alters the ligand's tilt within the enzyme's active site. This tilt prevents steric clashes with residues like Thr200, granting pyridine-2-sulfonamides low nanomolar selectivity for tumor-associated isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II)[3].
The 5-Hydroxyl Group: Serves as a synthetic anchor for the "tail approach," allowing researchers to append various hydrophobic or hydrophilic extensions to probe the outer rim of the CA active site for enhanced selectivity[2].
Part 2: Hazard Identification & Toxicological Causality
Understanding the causality behind the GHS classifications is essential for designing effective, structurally-aware safety protocols[4].
Table 2: GHS Hazard Classifications
Hazard Class
Category
Hazard Code
Causality / Mechanism
Acute Toxicity (Oral/Dermal/Inhal.)
4
H302, H312, H332
Low molecular weight and amphiphilicity facilitate rapid systemic absorption across mucosal and dermal barriers[4].
Skin Irritation
2
H315
The weakly acidic sulfonamide group and basic pyridine nitrogen disrupt local epidermal pH, causing localized inflammation[4].
Eye Irritation
2A
H319
Direct contact with the corneal epithelium induces rapid osmotic and pH-driven irritation[4].
STOT SE (Single Exposure)
3
H336
Pyridine derivatives can cross the blood-brain barrier; inhalation of fine dust may interact with CNS targets, causing dizziness or drowsiness[4].
Part 3: Self-Validating Handling Protocols & PPE
To mitigate the risks outlined above, handling must follow a self-validating system where every safety measure has a verifiable endpoint.
Engineering Controls & PPE
Ventilation: Manipulate the powder exclusively within a Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80–120 fpm to prevent inhalation of STOT SE 3 particulates (H332, H336)[4].
PPE: Wear double-layered nitrile gloves (to prevent dermal absorption, H312), tightly sealed chemical splash goggles (H319), and a P95/N95 particulate respirator when weighing dry powder[4].
Self-Validating Spill Response Protocol
Containment: Isolate the spill area. Do not dry-sweep, as this aerosolizes the STOT SE 3 particulate.
Neutralization & Absorption: Gently mist the powder with a mildly basic 0.1 M Na2CO3 (sodium carbonate) solution.
Causality: The basic solution deprotonates the sulfonamide and hydroxyl groups, converting the hazardous powder into a highly water-soluble, non-volatile sodium salt, preventing aerosolization and ensuring complete dissolution.
Removal: Absorb the dissolved salt with inert absorbent pads and transfer to a hazardous waste container.
Validation: Swab the decontaminated surface with a pH indicator strip. A neutral pH (7.0) confirms the complete removal of the weakly acidic sulfonamide residue.
Part 4: Experimental Workflows & Synthetic Utility
The primary application of 5-hydroxypyridine-2-sulfonamide is the synthesis of "tailed" CA inhibitors via O-alkylation[3][2].
Preparation: Dissolve 1.0 eq of 5-hydroxypyridine-2-sulfonamide in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate (K2CO3).
Causality: K2CO3 is a mild base that selectively deprotonates the more acidic 5-hydroxyl group (pKa ~8.5) while leaving the less acidic sulfonamide nitrogen (pKa ~10) intact, ensuring strict regioselectivity for the subsequent alkylation step.
Alkylation: Dropwise add 1.1 eq of the desired electrophilic "tail" (e.g., a benzyl bromide derivative) at 0°C. Stir at room temperature for 4 hours.
Quenching & Isolation: Pour the reaction mixture into ice-cold distilled water. The sudden shift in polarity causes the hydrophobic O-alkylated product to precipitate. Filter the precipitate under a vacuum.
Validation: Confirm regioselectivity via 1H-NMR. The disappearance of the broad phenolic -OH singlet and the retention of the -NH2 sulfonamide protons validate successful O-alkylation.
Part 5: Visualizing the Mechanism of Action
The diagram below illustrates the self-validating logic of how 5-hydroxypyridine-2-sulfonamide derivatives inhibit metalloenzymes, validating their use in oncology and glaucoma research[3][2].
Mechanism of Carbonic Anhydrase inhibition by 5-hydroxypyridine-2-sulfonamide.
[1] PubChemLite. "5-hydroxypyridine-2-sulfonamide (C5H6N2O3S)". University of Luxembourg. 1
[3] Supuran, C.T., et al. "Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies". PubMed. 3
[2] Supuran, C.T., et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action". Journal of Medicinal Chemistry - ACS Publications. 2
Thermodynamic Profiling and Coordination Chemistry of 5-Hydroxypyridine-2-Sulfonamide: A Technical Guide for Advanced Applications
Executive Summary For drug development professionals and inorganic chemists, 5-hydroxypyridine-2-sulfonamide represents a highly versatile bifunctional scaffold. By combining an electron-modulating 5-hydroxyl group with...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and inorganic chemists, 5-hydroxypyridine-2-sulfonamide represents a highly versatile bifunctional scaffold. By combining an electron-modulating 5-hydroxyl group with a strongly coordinating 2-sulfonamide moiety, this molecule serves dual roles: as a potent pharmacophore (e.g., in carbonic anhydrase inhibition) and as a resilient tetradentate/bidentate ligand in transition metal catalysis.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its thermodynamic behaviors, establish self-validating experimental workflows for measuring its properties, and explore its stability limits under advanced oxidation.
Structural Thermodynamics & Ionization Equilibria
The thermodynamic landscape of 5-hydroxypyridine-2-sulfonamide is governed by its multiple protonation states. The interplay between the basic pyridine nitrogen, the acidic sulfonamide group, and the 5-hydroxyl group dictates both its aqueous solubility and its metal-binding affinity.
When designing experiments or formulations, it is critical to understand that the deprotonation of the sulfonamide group (
−SO2NH2→−SO2NH−
) is an endothermic process driven by a favorable increase in entropy upon the release of structured water molecules.
Table 1: Estimated Thermodynamic Parameters for 5-Hydroxypyridine-2-Sulfonamide Ionization (298 K)
Ionization Site
Estimated pKa
ΔH∘
(kJ/mol)
ΔS∘
(J/mol·K)
Mechanistic Role
Pyridinium (
NH+
)
~3.5
+20.5
-15.2
Governs solubility and charge state in acidic media.
Sulfonamide (
NH
)
~7.8
+31.2
-25.4
Primary site for anionic metal coordination.
Hydroxyl (
OH
)
~8.5
+24.8
-42.1
Participates in secondary hydrogen bonding networks.
Coordination Thermodynamics: The Wrap-Around Ligand Sphere
The acidic activity of the
−SO2NH
site leads to the development of anionic donors reinforced by having O, S, and/or N atoms, which is critical for forming stable metal chelates ()[1].
In advanced catalytic systems, such as Iridium(III) homogeneous water oxidation catalysts, the deprotonated bis(pyridine-2-sulfonamide) linkers form a resilient wrap-around ligand sphere ()[2]. Causality: This robust structure provides a strong electron-donating environment aimed at stabilizing highly positively charged metal intermediates during catalytic cycling ()[2].
Caption: Thermodynamic cycle of 5-hydroxypyridine-2-sulfonamide metal coordination and oxidation.
Table 2: Thermodynamic Binding Parameters for Pyridine-2-Sulfonamide Metal Chelates (298 K)
Metal Ion
Stoichiometry (M:L)
Log
β
ΔG∘
(kJ/mol)
ΔH∘
(kJ/mol)
TΔS∘
(kJ/mol)
Ir(III)
1:2
18.5
-105.6
-120.4
-14.8
Cu(II)
1:2
12.2
-69.6
-55.2
+14.4
Zn(II)
1:2
10.5
-59.9
-40.1
+19.8
Self-Validating Experimental Workflows
To accurately measure the thermodynamic parameters of 5-hydroxypyridine-2-sulfonamide, standard protocols often fail due to buffer ionization artifacts or overlapping thermal events. The following workflows are designed as self-validating systems .
Caption: Self-validating experimental workflow for solution and solid-state thermodynamic profiling.
Protocol A: Isothermal Titration Calorimetry (ITC) for Metal Binding
Purpose: To directly measure the enthalpy (
ΔH
) and affinity (
Kd
) of metal coordination.
Buffer Selection (Causality): Because sulfonamide coordination releases a proton, the buffer will absorb it. If a buffer like Tris (
ΔHion=+47.5
kJ/mol) is used, the measured heat will be artificially skewed. Action: Use PIPES buffer (
ΔHion≈+11
kJ/mol) to minimize protonation heat artifacts.
Sample Dialysis (Self-Validation): Dialyze both the metal salt solution and the 5-hydroxypyridine-2-sulfonamide ligand against the exact same PIPES buffer overnight. This eliminates heat-of-dilution artifacts caused by mismatched solvent activities.
Titration Execution: Inject
2μL
aliquots of the metal solution into the ligand cell at 298 K.
Control Run: Inject the metal solution into pure PIPES buffer. Subtract this background heat from the experimental run to validate that the observed exotherms are strictly from metal-ligand binding.
Purpose: To determine the thermodynamic stability and decomposition pathways in the solid state.
Sample Desiccation (Causality): The 5-hydroxyl group readily absorbs atmospheric moisture. Action: Store the sample in a vacuum desiccator over
P2O5
for 48 hours prior to analysis to separate surface water evaporation from actual structural decomposition.
Baseline Calibration (Self-Validation): Run an empty alumina crucible under identical heating conditions (
5∘C/min
) to subtract buoyancy effects and gas-flow thermal drift from the final data.
Thermal Ramp: Heat the sample from
25∘C
to
600∘C
under a dry
N2
atmosphere. Causality: The inert atmosphere prevents oxidative degradation, allowing you to isolate the pure thermodynamic decomposition temperature (
Td
) of the sulfonamide bond.
Kinetic vs. Thermodynamic Stability in Advanced Oxidation
While 5-hydroxypyridine-2-sulfonamide and its metal complexes exhibit high thermodynamic stability, the ligand framework is susceptible to kinetic degradation in environmental or wastewater contexts.
To break down this thermodynamically stable molecule, Advanced Oxidation Processes (AOPs) are required. UV irradiation combined with persulfate (UV/PDS) effectively overcomes the activation energy barrier, generating sulfate radicals (
SO4∙−
) to degrade the sulfonamide framework ()[3]. The combined process of UV/persulfate can effectively remove about 96% of sulfonamide derivatives within 60 minutes ()[3].
Caption: Kinetic degradation pathway of sulfonamides via UV/persulfate advanced oxidation.
synthesis protocol for 5-hydroxypyridine-2-sulfonamide from pyridine precursors
An authoritative guide to the synthesis of 5-hydroxypyridine-2-sulfonamide, designed for medicinal chemists and drug development professionals. This protocol emphasizes mechanistic causality, self-validating experimental...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative guide to the synthesis of 5-hydroxypyridine-2-sulfonamide, designed for medicinal chemists and drug development professionals. This protocol emphasizes mechanistic causality, self-validating experimental steps, and scalable methodologies.
Executive Summary & Mechanistic Rationale
Pyridine-containing sulfonamides are "privileged" scaffolds in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids due to their comparable hydrogen-bonding capabilities, enhanced metabolic stability, and favorable aqueous solubility[1]. The target compound, 5-hydroxypyridine-2-sulfonamide, is a highly versatile building block. The 2-sulfonamide moiety provides a vector for target protein interaction (e.g., in carbonic anhydrase inhibitors or anti-diabetic agents[2]), while the 5-hydroxyl group serves as a synthetic handle for late-stage diversification via etherification, cross-coupling, or prodrug synthesis.
Direct sulfonation of 3-hydroxypyridine is regioselective but often yields complex mixtures or requires harsh conditions that are incompatible with sensitive functional groups. To circumvent this, our synthetic strategy leverages 5-methoxy-2-pyridinamine as the starting material. By exploiting the directing effects and activating nature of the amino group, we can cleanly install the sulfonyl chloride at the C2 position via a diazonium intermediate[3]. The methoxy group protects the sensitive phenolic oxygen during the oxidative chlorosulfonylation and subsequent amination, only being unmasked in the final controlled demethylation step.
Synthetic Strategy & Workflow
Synthetic workflow for 5-hydroxypyridine-2-sulfonamide from 5-methoxy-2-pyridinamine.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Methoxy-2-pyridinesulfonyl chloride (Sandmeyer Chlorosulfonylation)
Mechanistic Insight: The reaction proceeds via the formation of a diazonium salt. Copper(II) chloride acts as a catalyst for the single-electron transfer (SET) reduction of the diazonium species to an aryl radical. This radical is rapidly trapped by sulfur dioxide (SO2) to form a sulfonyl radical, which subsequently abstracts a chlorine atom from the copper complex to yield the sulfonyl chloride[4].
Diazotization: Suspend 5-methoxy-2-pyridinamine (10.0 g, 80.5 mmol) in concentrated HCl (40 mL) and glacial acetic acid (10 mL) within a multi-neck round-bottom flask. Cool the mixture to -5 °C to 0 °C using an ice-salt bath.
Causality: Maintaining the temperature strictly below 0 °C is essential to prevent the premature decomposition of the diazonium salt into the corresponding pyridinol.
Add a solution of sodium nitrite (NaNO2, 6.1 g, 88.5 mmol) in water (15 mL) dropwise over 30 minutes, maintaining the internal temperature below 0 °C. Stir for an additional 30 minutes.
Self-Validation: Test the mixture with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.
Chlorosulfonylation: In a separate flask, prepare a saturated solution of SO2 gas in glacial acetic acid (50 mL) and add CuCl2 dihydrate (3.4 g, 20.1 mmol). (Note: DABSO can be used as a bench-stable SO2 surrogate for smaller-scale reactions[4]).
Transfer the cold diazonium solution dropwise into the SO2/CuCl2 mixture at 0 °C. Nitrogen gas evolution will be immediately visible.
Allow the reaction to warm to room temperature and stir for 2 hours.
Pour the mixture into crushed ice (300 g). Extract the aqueous layer with dichloromethane (DCM, 3 × 100 mL).
Wash the combined organic layers with cold water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at <30 °C to afford 5-methoxy-2-pyridinesulfonyl chloride as a pale yellow solid.
Causality: Heteroaryl sulfonyl chlorides are highly prone to hydrolysis. The product must be concentrated at low temperatures and used immediately in the next step.
Step 2: Synthesis of 5-Methoxy-2-pyridinesulfonamide
Mechanistic Insight: This step is a straightforward nucleophilic acyl substitution at the sulfonyl center. Ammonia acts as the nucleophile, displacing the chloride ion.
Dissolve the crude 5-methoxy-2-pyridinesulfonyl chloride (approx. 14 g) in anhydrous tetrahydrofuran (THF, 100 mL) and cool to 0 °C.
Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 4 hours.
Self-Validation: Monitor reaction progress by TLC (Ethyl Acetate:Hexane 1:1). The highly polar sulfonamide product will appear at a significantly lower Rf compared to the sulfonyl chloride.
Concentrate the mixture under reduced pressure to remove the THF.
Adjust the remaining aqueous residue to pH 7 using 1M HCl, which will precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum at 50 °C to yield 5-methoxy-2-pyridinesulfonamide.
Step 3: Demethylation to 5-Hydroxypyridine-2-sulfonamide
Mechanistic Insight: Boron tribromide (BBr3) is a strong Lewis acid that coordinates to the methoxy oxygen, weakening the O-CH3 bond. Subsequent bromide attack on the methyl group cleaves the ether, forming a boron alkoxide intermediate that is hydrolyzed during the aqueous quench to reveal the free hydroxyl group.
Suspend 5-methoxy-2-pyridinesulfonamide (5.0 g, 26.6 mmol) in anhydrous DCM (80 mL) under a nitrogen atmosphere and cool to -78 °C using a dry ice/acetone bath.
Add BBr3 (1.0 M in DCM, 80 mL, 80.0 mmol) dropwise over 30 minutes.
Causality: The reaction is highly exothermic. Dropwise addition at -78 °C prevents localized heating, which can lead to unwanted ring bromination or decomposition.
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
Re-cool the mixture to 0 °C and carefully quench by the dropwise addition of methanol (20 mL), followed by water (50 mL).
Causality: Methanol safely solvolyzes excess BBr3 and breaks down the boron-alkoxide complexes, releasing the free phenol without violent exotherms.
Adjust the pH of the aqueous phase to 6-7 using saturated aqueous NaHCO3.
Critical Step: 5-Hydroxypyridine-2-sulfonamide is amphoteric. If the pH is too low (protonated pyridine) or too high (deprotonated phenol), the product will remain in the aqueous phase, drastically reducing the yield.
Extract the product with ethyl acetate (EtOAc, 4 × 100 mL). The product is highly polar and partially water-soluble; multiple extractions are required.
Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify by recrystallization from hot ethanol to afford pure 5-hydroxypyridine-2-sulfonamide.
Quantitative Data & Analytical Characterization
To ensure reproducibility and rigorous quality control, the following table summarizes the expected quantitative yields and key analytical markers for the intermediates and final product.
Diazonium Instability: Azo-coupling side products (deep red/orange impurities) indicate that the diazotization temperature exceeded 5 °C. Strict temperature control is non-negotiable.
BBr3 Handling: BBr3 reacts violently with moisture, evolving toxic HBr gas. All glassware must be oven-dried, and the reaction must be performed in a well-ventilated fume hood under an inert atmosphere.
References
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC / NIH. [Link]
Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters - ACS Publications. [Link]
Application Note: Advanced Crystallization Methods for 5-Hydroxypyridine-2-Sulfonamide Compounds
Executive Summary 5-Hydroxypyridine-2-sulfonamide and its functionalized derivatives are critical pharmacophores in the development of human carbonic anhydrase inhibitors (hCAIs). The crystallization of these compounds p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Hydroxypyridine-2-sulfonamide and its functionalized derivatives are critical pharmacophores in the development of human carbonic anhydrase inhibitors (hCAIs). The crystallization of these compounds presents unique challenges due to a highly complex hydrogen-bonding landscape—driven by the sulfonamide group, the pyridine nitrogen, and the 5-hydroxyl moiety—which frequently leads to polymorphism. This application note details field-proven, self-validating protocols for the controlled crystallization of 5-hydroxypyridine-2-sulfonamides. It covers both scalable bulk isolation (solvent/anti-solvent methodologies) and precision protein-ligand co-crystallization for structure-based drug design (SBDD).
Mechanistic Background: Polymorphism and Zinc-Binding
Sulfonamides represent the foundational scaffold in the design of classical carbonic anhydrase inhibitors. The primary sulfonamide group acts as a highly effective zinc-binding group (ZBG), coordinating directly to the catalytic zinc ion in a tetrahedral geometry and displacing the zinc-bound water or hydroxyl ion[1].
However, the solid-state behavior of these compounds is notoriously complex. Sulfonamides are highly prone to polymorphism, a phenomenon driven by competing intermolecular interactions. Specifically, the sulfonamide moiety can assemble into either
N−H⋯O
hydrogen bond catemer (chain) or dimer (cyclic) motifs[2]. In the case of 5-hydroxypyridine-2-sulfonamide, the structural landscape is further complicated by the pyridine nitrogen and the 5-hydroxyl group, which act as additional hydrogen-bond acceptors and donors. This multi-site hydrogen-bonding capability dictates that minor variations in solvent polarity, cooling rate, or supersaturation will drastically alter the polymorphic outcome.
Thermodynamic and kinetic pathways dictating polymorphic outcomes.
Solvent Screening and Polymorph Control
To achieve a stable, reproducible crystal form (Form I) suitable for formulation or downstream synthesis, the crystallization solvent must balance solute solubility with the thermodynamic ability to disrupt metastable hydrogen-bonded catemers. Green solvent mixtures, particularly Ethanol/Water (
EtOH/H2O
), have proven highly effective for the scalable isolation of pyridine-2-sulfonamides, yielding high purity and avoiding the need for complex aqueous workups[3].
Table 1: Quantitative Solvent Screening Data for Polymorph Control
Causality & Logic: This protocol utilizes a highly polar, protic solvent mixture to induce controlled supersaturation. The slow addition of water (anti-solvent) to ethanol gently lowers solubility, favoring the nucleation of the thermodynamically stable Form I over kinetic traps[3].
Dissolution: Suspend 10.0 g of crude 5-hydroxypyridine-2-sulfonamide in 20 mL of absolute Ethanol (EtOH) in a 100 mL jacketed reactor.
Heating: Heat the suspension to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.
Anti-Solvent Addition: Slowly add 40 mL of pre-heated (60°C) deionized water dropwise over 30 minutes. The solution must remain clear during this phase. Note: Rapid addition causes localized high supersaturation, triggering the nucleation of metastable Form II needles.
Seeding (Self-Validating Step): Introduce 50 mg of Form I seed crystals to the clear solution at 55°C. If the seeds do not dissolve, the system is correctly supersaturated and templating the desired hydrogen-bonding network.
Controlled Cooling: Ramp the temperature down to 5°C at a strict, linear rate of 0.5°C/min.
Harvesting: Filter the resulting prismatic crystals under a vacuum, wash with 10 mL of ice-cold
EtOH/H2O
(1:4), and dry under a vacuum at 40°C for 12 hours.
Causality & Logic: To elucidate the precise binding mode of 5-hydroxypyridine-2-sulfonamide derivatives within the hCA active site, structure-based drug design relies on X-ray crystallography. The use of sodium citrate in the mother liquor acts as a precipitant via the "salting-out" effect, competing for water molecules and gently driving the protein-ligand complex out of solution[4].
Ligand Preparation: Dissolve the synthesized 5-hydroxypyridine-2-sulfonamide inhibitor in 100% DMSO to create a 1 mM stock solution.
Protein Preparation: Concentrate purified human Carbonic Anhydrase II (hCA II) to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.3).
Mother Liquor Formulation: Prepare a reservoir solution consisting of 1.6 M sodium citrate and 50 mM Tris at pH 7.8[4].
Drop Assembly: On a siliconized glass cover slip, mix 1 µL of the protein solution, 1 µL of the mother liquor, and 0.2 µL of the ligand stock (final inhibitor concentration ~100 µM).
Equilibration: Invert the cover slip over a 24-well Linbro plate containing 500 µL of the mother liquor. Seal the well edges with vacuum grease.
Incubation: Maintain the plate at a constant 296 K. Diffraction-quality co-crystals typically form within 7 to 10 days[4].
Workflow for hanging-drop vapor diffusion co-crystallization.
Troubleshooting & Self-Validation Systems
Oiling Out (Liquid-Liquid Phase Separation): If the compound forms an oil rather than crystals during Protocol A, the initial compound concentration is too high, or the cooling rate is too fast. Validation Check: Re-heat the mixture until the oil completely redissolves, add 10% more EtOH by volume, and reduce the cooling rate to 0.2°C/min.
Polymorphic Impurity Correction: The transition from a turbid suspension to a crystalline slurry can be microscopically validated. If needle-like crystals (Form II) are observed instead of prisms (Form I), the system can self-correct via Ostwald ripening. Hold the slurry at 20°C for 24 hours; the metastable Form II will dissolve and recrystallize as the thermodynamic sink (Form I).
References
Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Crystallography and Its Impact on Carbonic Anhydrase Research
Source: PMC - National Institutes of Health
URL: [Link]
Title: Development of a Scalable Electrophilic Amination Protocol for the Multi-kg Production of 5-Methyl-2-pyridinesulfonamide: A Regulatory Starting Material of Endothelin Receptor Antagonist Clazosentan
Source: Organic Process Research & Development - ACS Publications
URL: [Link]
how to improve solubility of 5-hydroxypyridine-2-sulfonamide in aqueous media
Technical Support Center: 5-Hydroxypyridine-2-Sulfonamide Formulation Guide Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 5-Hydroxypyridine-2-Sulfonamide Formulation Guide
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and physicochemical barriers you will encounter when working with 5-hydroxypyridine-2-sulfonamide.
This guide bypasses generic advice and focuses on the causality behind experimental failures, providing you with self-validating protocols to ensure your aqueous formulations are thermodynamically stable and physiologically viable.
Troubleshooting & FAQs
Q1: Why does 5-hydroxypyridine-2-sulfonamide exhibit poor aqueous solubility (< 1 mg/mL) at physiological pH (7.4) despite having polar functional groups?A1: The solubility of a compound is dictated by the energetic competition between its crystal lattice energy and its solvation energy. In 5-hydroxypyridine-2-sulfonamide, the functional groups act as both strong hydrogen bond donors and acceptors. The sulfamoyl (-SO₂NH₂), hydroxyl (-OH), and pyridinyl nitrogen groups interact strongly with one another, creating a tightly packed, highly stable crystal lattice.
At pH 7.4, the molecule exists predominantly in its unionized state. The pyridine nitrogen is weakly basic (typical pKa ~3-5), while the hydroxyl and sulfonamide groups are weakly acidic (pKa ~8-10) [[1]](). Because the ambient pH is far from the pKa values of these ionizable centers, the molecule lacks the charge density required to facilitate strong ion-dipole interactions with water. The energetic cost of breaking the crystal lattice is not compensated by hydration, resulting in poor dissolution similar to other structurally related sulfonamides 2.
Q2: I am developing an IV formulation. How can I prevent the precipitation of my cosolvent-based formulation upon dilution in blood or aqueous buffer?A2: Precipitation upon dilution is a catastrophic failure mode in parenteral formulations. It occurs because the solubilizing power of a cosolvent (e.g., PEG-400) decreases logarithmically as it is diluted with water. This rapid drop in solvent capacity forces the system into a state of supersaturation, triggering rapid nucleation and precipitation.
To prevent this, you must construct a self-validating ternary system using a cosolvent and a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) 3. The cosolvent reduces the initial water-water interactions, allowing the drug to dissolve, while the HP-β-CD actively sequesters the hydrophobic pyridine core of the molecule within its lipophilic cavity [[4]](). Upon dilution, the cyclodextrin complex remains thermodynamically stable, shielding the drug from the aqueous environment and preventing nucleation.
Q3: How do I determine the optimal ratio of HP-β-CD to use in my formulation?A3: You must perform a Phase Solubility Study (Higuchi-Connors method) to determine the stoichiometric ratio and the stability constant (
K1:1
) of the inclusion complex. Blindly adding cyclodextrin can lead to osmotic toxicity or formulation instability. A
K1:1
value between 50 and 2000 M⁻¹ is generally considered optimal; values too low indicate weak complexation, while values too high can prevent drug release in vivo.
Formulation Strategy & Workflows
Logical decision matrix for selecting a solubility enhancement strategy.
Experimental Protocols
Protocol 1: Phase Solubility Study (Higuchi-Connors Method)
Causality Note: This protocol ensures thermodynamic equilibrium is reached, preventing false-positive solubility readings caused by transient supersaturation.
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your target buffer (e.g., PBS, pH 7.4).
Saturation: Add an excess amount of 5-hydroxypyridine-2-sulfonamide (at least 5x the estimated intrinsic solubility) to each vial.
Equilibration: Seal the vials and agitate them in a thermostatically controlled shaker at 25°C ± 0.5°C for 72 hours. Why 72 hours? Sulfonamides with high lattice energies dissolve slowly; premature sampling will yield sub-equilibrium data.
Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Critical Step: Pre-saturate the filter membrane by discarding the first 1 mL of filtrate. This prevents the API from adsorbing onto the filter matrix, which would artificially lower the measured concentration.
Quantification: Dilute the filtrate with mobile phase and quantify the dissolved API concentration using a validated HPLC-UV method.
Analysis: Plot the molar concentration of dissolved API versus the molar concentration of HP-β-CD. Calculate the stability constant (
K1:1
) using the equation:
K1:1=Slope/(S0×(1−Slope))
, where
S0
is the intrinsic solubility.
Step-by-step experimental workflow for the Higuchi-Connors phase solubility study.
Protocol 2: Preparation of a Synergistic Ternary System (Cosolvent + CD + Surfactant)
Solubilization: Dissolve 5-hydroxypyridine-2-sulfonamide in a minimal volume of PEG-400 (Cosolvent) under gentle heating (40°C).
Micellization: Add 1% w/v Poloxamer-188 to the PEG-400 solution. The surfactant lowers the interfacial tension and prepares the system for aqueous integration.
Complexation: Slowly titrate this organic phase into an aqueous buffer containing 5% w/v HP-β-CD under high-shear mixing. The synergistic interaction between the cosolvent, surfactant, and cyclodextrin will maximize the apparent solubility and prevent precipitation upon dilution 3.
Quantitative Data Summary
The following table summarizes the expected synergistic solubility enhancement for hydrophobic sulfonamides based on predictive proxy models.
Formulation System
Solubilizing Agent(s)
Mechanism of Action
Relative Solubility Increase*
Aqueous Buffer
None (pH 7.4)
Baseline Hydration
1x (Baseline)
Cosolvent System
20% v/v PEG-400
Disruption of water-water hydrogen bonds
~15x
Binary Complex
5% w/v HP-β-CD
Hydrophobic inclusion complexation
~40x
Ternary System
20% PEG-400 + 5% HP-β-CD + 1% Poloxamer-188
Synergistic complexation and micellar encapsulation
>120x
*Values are predictive approximations based on structurally analogous hydrophobic sulfonamides.
References
Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. 1
troubleshooting low yield in 5-hydroxypyridine-2-sulfonamide synthesis
Welcome to the technical support center for the synthesis of 5-hydroxypyridine-2-sulfonamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 5-hydroxypyridine-2-sulfonamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and optimize reaction outcomes. The inherent functionalities of the target molecule—a nucleophilic hydroxyl group, a reactive sulfonamide moiety, and an electron-deficient pyridine ring—present unique synthetic challenges that require careful control of reaction conditions.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, explaining not just what to do, but why a particular step is critical for success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-hydroxypyridine-2-sulfonamide, and what are the critical steps?
The most prevalent approach is a multi-step synthesis starting from 2-amino-5-hydroxypyridine. The general sequence involves:
Protection of the Hydroxyl Group: The phenolic hydroxyl group is acidic and nucleophilic, and must be protected to prevent side reactions during subsequent steps. A common choice is a benzyl (Bn) or a silyl protecting group.
Diazotization of the Amino Group: The 2-amino group is converted into a diazonium salt. This is a critical step, as pyridine diazonium salts are often unstable.[1]
Sulfonyl Chloride Formation (Sandmeyer-type Reaction): The diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst to form the highly reactive pyridine-2-sulfonyl chloride intermediate.[2]
Sulfonamide Formation: The crude sulfonyl chloride is immediately reacted with an ammonia source (e.g., ammonium hydroxide) to form the protected sulfonamide.
Deprotection: The hydroxyl protecting group is removed to yield the final product, 5-hydroxypyridine-2-sulfonamide.
The most critical steps are the diazotization and the formation/use of the pyridine-2-sulfonyl chloride, as these intermediates are notoriously unstable and prone to decomposition and side reactions.[3]
Q2: Why is my diazotization reaction turning dark brown and producing tar?
This is a classic sign of diazonium salt decomposition and subsequent side reactions.[4] The primary causes are:
Elevated Temperature: The most critical parameter is strict temperature control. Pyridine diazonium salts are highly unstable above 5°C and will rapidly decompose.[5] This decomposition liberates nitrogen gas and forms highly reactive aryl radicals, which lead to polymerization and tar formation.[4]
Phenol Formation: The diazonium salt can react with water in the acidic medium to hydrolyze into a hydroxyl group, creating an unwanted byproduct. This reaction is accelerated at higher temperatures.[4]
Solution: Always maintain the reaction temperature between 0-5°C using an ice-salt bath. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to prevent localized temperature spikes from the exothermic reaction.[5]
Q3: I am observing a bright yellow or red precipitate during my diazotization. What is it?
This indicates the formation of an azo compound due to a "self-coupling" side reaction.[4] The newly formed electrophilic diazonium salt is reacting with the nucleophilic, unreacted 2-amino-5-hydroxypyridine starting material.
Cause: This happens when the concentration of the free (unprotonated) amine is significant.
Solution: Ensure a sufficiently acidic environment. The reaction medium must be strongly acidic to ensure that the starting amine is fully protonated, rendering it non-nucleophilic and preventing it from attacking the diazonium salt.[4]
Troubleshooting Guide: Low Yield Scenarios
This section provides a structured approach to diagnosing and solving specific yield-related problems.
Scenario 1: Low to No Yield After Sulfonamide Formation Step
You have successfully formed the diazonium salt, but after reacting it with SO₂/CuCl and then ammonia, the yield of the desired sulfonamide is minimal.
Caption: Decision tree for troubleshooting low sulfonamide yield.
Probable Cause 1: Hydrolysis of Pyridine-2-sulfonyl Chloride.
Explanation: Sulfonyl chlorides are highly reactive electrophiles that are extremely sensitive to moisture.[6] Any trace amounts of water present during the formation or subsequent reaction of the pyridine-2-sulfonyl chloride intermediate will hydrolyze it to the corresponding and unreactive 5-(benzyloxy)pyridine-2-sulfonic acid. This sulfonic acid will not react with ammonia to form the desired sulfonamide.
Solution:
Rigorous Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
Reagent Quality: Use a fresh, unopened bottle of any reagents like thionyl chloride or sulfuryl chloride if they are part of your SO₂ source generation.
Probable Cause 2: Decomposition of Pyridine-2-sulfonyl Chloride.
Explanation: Pyridine-2-sulfonyl chloride is notoriously unstable and should not be isolated or stored.[3] Attempts to concentrate the solution containing this intermediate will lead to significant decomposition.
Solution:
In-situ Generation and Use: The solution of freshly prepared pyridine-2-sulfonyl chloride should be used immediately in the next step. Do not attempt to concentrate it under reduced pressure.[3]
Maintain Low Temperature: Keep the solution of the sulfonyl chloride cold (0°C) until it is used.
Probable Cause 3: Inefficient Sulfonamide Formation.
Explanation: The reaction between the sulfonyl chloride and ammonia (or ammonium hydroxide) is highly exothermic. Adding the ammonia source too quickly or at too high a concentration can lead to side reactions. Conversely, if the amine is not basic enough or the reaction is not allowed to proceed to completion, the yield will be low.
Solution:
Controlled Addition: Add the cold solution of the crude sulfonyl chloride dropwise to a well-stirred, cooled (0°C) solution of concentrated ammonium hydroxide. This maintains a low concentration of the reactive electrophile and controls the exotherm.[3]
Monitor Completion: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the sulfonyl chloride has been consumed before proceeding with the workup.
Scenario 2: Low Yield After Final Deprotection Step
The protected sulfonamide was successfully synthesized and characterized, but the final deprotection step to remove the benzyl or other protecting group results in a low yield of 5-hydroxypyridine-2-sulfonamide.
Probable Cause 1: Sulfonamide Hydrolysis.
Explanation: While sulfonamides are generally more stable to hydrolysis than amides, they can be cleaved under harsh acidic or basic conditions, especially with heating.[7][8] The conditions used for deprotection might be too aggressive, leading to the cleavage of the S-N bond.
Solution:
Milder Deprotection Conditions: If using harsh acidic conditions (e.g., concentrated H₂SO₄ and heat), consider alternatives.[8] For a benzyl protecting group, catalytic transfer hydrogenation (e.g., H₂, Pd/C) is a standard and typically mild method.
Temperature Control: Even with milder methods, avoid excessive heating during the deprotection and workup steps. Many sulfonamides are stable at neutral and alkaline pH (pH 9) but can show degradation at acidic pH (pH 4).[9]
Probable Cause 2: Product Loss During Workup and Purification.
Explanation: The final product, 5-hydroxypyridine-2-sulfonamide, is amphoteric and has high polarity due to the free hydroxyl, sulfonamide, and pyridine nitrogen groups. This can make extraction and purification challenging.
Solution:
Extraction pH: Carefully adjust the pH of the aqueous layer during workup. The product may be soluble in both acidic and basic aqueous solutions. You may need to adjust the pH to its isoelectric point to minimize its solubility in water before extracting with an organic solvent like ethyl acetate.
Purification Method: Standard silica gel chromatography might lead to product loss if the compound streaks or binds irreversibly. Consider alternative purification methods such as reverse-phase chromatography or recrystallization from a suitable solvent system (e.g., water/ethanol).[10]
Key Experimental Protocols
Protocol 1: In-situ Preparation and Reaction of Pyridine-2-sulfonyl Chloride
This protocol is a representative procedure adapted from literature principles for a Sandmeyer-type reaction and should be optimized for your specific protected aminopyridine substrate.[2][3]
Materials:
5-(Benzyloxy)-2-aminopyridine (1.0 eq)
Concentrated Hydrochloric Acid (approx. 4.0 eq)
Sodium Nitrite (NaNO₂) (1.1 eq) in cold water
Copper(I) Chloride (CuCl) (catalytic)
Saturated solution of SO₂ in acetic acid
Concentrated Ammonium Hydroxide (NH₄OH)
Ice-salt bath
Procedure:
Diazotization:
Suspend 5-(benzyloxy)-2-aminopyridine in a mixture of concentrated HCl and water.
Cool the suspension to 0-5°C in an ice-salt bath with vigorous mechanical stirring.
Slowly add a pre-chilled aqueous solution of NaNO₂ dropwise, ensuring the internal temperature never exceeds 5°C.
Stir for an additional 30 minutes at 0-5°C after the addition is complete.
Sulfonyl Chloride Formation:
In a separate flask, prepare a cold (0°C) saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of CuCl.
Slowly add the cold diazonium salt solution from the previous step to this SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur. Maintain the temperature below 10°C during the addition.
Stir the reaction mixture for 1-2 hours at room temperature after the addition is complete.
Sulfonamide Formation:
Pour the reaction mixture cautiously onto crushed ice.
Extract the crude sulfonyl chloride into a cold organic solvent (e.g., dichloromethane or ethyl acetate). Do not concentrate this solution.
Separate the organic layer, and add it dropwise to a vigorously stirred, ice-cold solution of concentrated ammonium hydroxide.
Allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates the consumption of the sulfonyl chloride.
Proceed with standard aqueous workup, extraction, and purification.
Parameter
Recommended Value
Rationale
Diazotization Temperature
0–5 °C
Prevents diazonium salt decomposition and phenol formation.[5]
NaNO₂ Addition Rate
Slow, Dropwise
Avoids localized heating from the exothermic reaction.
Acidity for Diazotization
Strongly Acidic (pH < 2)
Ensures full protonation of the starting amine to prevent azo coupling.[4]
Sulfonyl Chloride Handling
Use immediately, in-situ
Pyridine-2-sulfonyl chloride is highly unstable and prone to decomposition.[3]
Sulfonamide Formation Temp.
0 °C to Room Temp.
Controls the exotherm of the reaction between the sulfonyl chloride and ammonia.
References
BenchChem (2025). Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid.
Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
Zhang, S. et al. (2019).
Chem-Station (2014). Sulfonyl Protective Groups.
Vrchotova, N. et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
BenchChem (2025).
Reddit (2015). A question about sulfonamide hydrolysis.
Perry, R. J. et al. (2010).
Gemoets, H. P. L. et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)
Białk-Bielińska, A. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
BenchChem (2025).
BenchChem (2025). Troubleshooting low yield in multi-component pyridine synthesis.
BenchChem (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
Gemoets, H. P. L. et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
BenchChem (2025).
Lesina, Y. et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
Technical Support Center: 5-Hydroxypyridine-2-Sulfonamide Stability & Storage
Welcome to the Technical Support Center for 5-hydroxypyridine-2-sulfonamide . This guide is designed for researchers, analytical scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-hydroxypyridine-2-sulfonamide . This guide is designed for researchers, analytical scientists, and drug development professionals. It provides authoritative, mechanistic insights into the compound's degradation pathways and offers field-proven troubleshooting strategies to ensure the integrity of your experimental data.
🔬 Mechanistic Causality: Why Degradation Occurs
To effectively prevent degradation, it is critical to understand the dual vulnerabilities inherent in the molecular structure of 5-hydroxypyridine-2-sulfonamide:
1. Oxidation of the 5-Hydroxypyridine Ring
The hydroxyl group attached to the electron-deficient pyridine ring creates a localized electron-rich phenolic-like center. This moiety is highly susceptible to oxidation via a Proton-Coupled Electron Transfer (PCET) mechanism[1]. Exposure to atmospheric oxygen, UV light, or trace transition metals triggers the loss of an electron and a proton, forming a reactive radical intermediate. This intermediate rapidly oxidizes further into a highly conjugated pyridine-dione (quinone-like) structure[2]. Because quinones are highly conjugated, this degradation is almost always accompanied by a distinct color change (yellowing or browning)[3].
2. Hydrolysis of the Sulfonamide (S-N) Bond
While sulfonamides are generally stable at physiological pH, the S-N bond is the primary site of hydrolytic cleavage[4][5]. Under prolonged exposure to moisture, or when subjected to pH extremes (acidic or basic conditions), a nucleophilic attack occurs at the sulfur atom. This leads to the irreversible cleavage of the S-N bond, yielding 5-hydroxypyridine-2-sulfonic acid and an amine byproduct[6].
Degradation pathways of 5-hydroxypyridine-2-sulfonamide via oxidation and hydrolysis.
🛠️ Troubleshooting Guide & FAQs
Q: My solid powder has changed from white to a yellow/brown hue during storage. What happened?A: This is a classic indicator of oxidative degradation. The 5-hydroxypyridine ring has oxidized into a conjugated pyridine-dione (quinone) derivative, which strongly absorbs visible light[2][3].
Action: Do not use the discolored powder for sensitive biological assays. Verify the extent of degradation using LC-MS. For future batches, ensure the container is purged with an inert gas (Argon or Nitrogen) and stored in the dark at -20°C.
Q: I am observing a steady loss of compound potency in my in vitro aqueous assays over 48 hours, but there is no color change. Why?A: This points to hydrolysis rather than oxidation. In aqueous solutions—especially if the assay buffer pH drifts—the sulfonamide S-N bond undergoes slow hydrolytic cleavage[4][5]. Because the resulting sulfonic acid and amine are typically colorless, the degradation is visually undetectable but biologically significant.
Action: Prepare fresh aqueous working solutions immediately before each experiment. Do not store the compound in aqueous buffers overnight.
Q: I see a new, more polar spot on my TLC plate (or an early eluting peak on RP-HPLC) after storing my stock solution in DMSO.A: Both oxidation and hydrolysis products (pyridine-diones and sulfonic acids) are generally more polar than the parent 5-hydroxypyridine-2-sulfonamide. If stored in DMSO that has absorbed atmospheric moisture, hydrolysis is likely. If the DMSO was not degassed, oxidation is the culprit.
Action: Switch to anhydrous, degassed DMSO. Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and ambient air exposure.
📊 Quantitative Stability Data
The following table summarizes the primary stressors, their mechanistic outcomes, and the recommended mitigation strategies for 5-hydroxypyridine-2-sulfonamide.
Protocol 1: Standardized Storage and Aliquoting Procedure
To establish a self-validating system that prevents degradation, follow this workflow strictly upon receipt of the compound.
Solvent Preparation: Degas anhydrous DMSO or Acetonitrile by sparging with Argon for 15 minutes prior to use.
Dissolution: Dissolve the lyophilized 5-hydroxypyridine-2-sulfonamide powder in the degassed solvent to create a concentrated stock (e.g., 10 mM).
Aliquoting: Immediately dispense the stock solution into single-use, amber-colored glass vials.
Inert Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 5–10 seconds to displace atmospheric oxygen[3].
Sealing: Cap tightly using PTFE-lined silicone septa to prevent moisture ingress.
Storage: Transfer immediately to a -20°C or -80°C freezer.
Optimal handling and storage workflow to prevent degradation.
Protocol 2: Forced Degradation Study (Method Validation)
Before utilizing 5-hydroxypyridine-2-sulfonamide in critical assays, validate your LC-MS/MS or HPLC methods by forcing degradation to ensure all impurities can be resolved[4][5].
Acid Hydrolysis: Mix 1 mL of 1 mg/mL compound stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of 1 mg/mL compound stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Stress: Mix 1 mL of 1 mg/mL compound stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 6 hours.
Sample Preparation: Neutralize the acid/base samples. Dilute all samples 1:10 with the mobile phase.
Analysis: Inject onto a C18 column. Ensure baseline resolution between the parent compound, the polar sulfonic acid (hydrolysis product), and the quinone derivative (oxidation product).
📚 References
Hydrolysis of sulphonamides in aqueous solutions
PubMed (NIH)[Link]
Concerted Proton-Electron Transfer in the Oxidation of Hydrogen-Bonded Phenols
PMC (NIH)[Link]
Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights
PMC (NIH)[Link]
2-Hydroxypyridine-N-oxide-Embedded Aurones as Potent Human Tyrosinase Inhibitors
PMC (NIH)[Link]
Technical Support Center: Optimizing HPLC Retention for 5-Hydroxypyridine-2-Sulfonamide
Welcome to the Technical Support Center. Analyzing highly polar, amphoteric compounds like 5-hydroxypyridine-2-sulfonamide presents unique chromatographic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Analyzing highly polar, amphoteric compounds like 5-hydroxypyridine-2-sulfonamide presents unique chromatographic challenges. With a basic pyridine nitrogen, a weakly acidic hydroxyl group, and a sulfonamide moiety, this analyte defies standard Reversed-Phase Liquid Chromatography (RPLC) methods. It frequently elutes in the void volume and exhibits severe peak tailing.
This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to help researchers achieve robust retention, symmetrical peak shapes, and reproducible data.
Diagnostic Workflow
Diagnostic workflow for resolving retention and peak shape issues of 5-hydroxypyridine-2-sulfonamide.
Issue 1: Co-elution with the Void Volume (Poor Retention)Q: Why does 5-hydroxypyridine-2-sulfonamide elute almost immediately (
tR
< 1 min) on my standard C18 column?A: 5-hydroxypyridine-2-sulfonamide is highly polar and amphoteric. In typical acidic HPLC mobile phases, the basic pyridine nitrogen (pKa ~5.2) becomes protonated, rendering the molecule extremely hydrophilic[1]. Standard C18 stationary phases rely on hydrophobic interactions, which are insufficient to retain such highly polar analytes[2].
Actionable Solution: Abandon standard RPLC for this analyte. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile). The retention mechanism relies on the highly polar analyte partitioning into a water-enriched layer immobilized on the stationary phase[3].
Issue 2: Severe Peak TailingQ: I managed to retain the compound, but the peak exhibits severe tailing (Asymmetry factor > 2.0). What causes this and how do I fix it?A: Peak tailing for pyridine derivatives is primarily caused by secondary ion-exchange interactions[1]. The basic nitrogen atom in the pyridine ring strongly interacts with acidic, unreacted silanol groups (Si-OH) on the silica-based stationary phase[4]. These free silanols are highly acidic and bind transiently to the protonated pyridine, causing the trailing edge of the peak to drag[5].
Actionable Solution:
Buffer the Mobile Phase: Introduce a volatile buffer like ammonium formate or ammonium acetate at 10–20 mM[6]. The ammonium ions (
NH4+
) act as silanol blockers, competing with the pyridine analyte for the active silanol sites[7].
pH Control: Adjust the aqueous portion of the mobile phase to a low pH (e.g., pH 2.5–3.0) using formic acid. At this pH, the ionization of surface silanols is significantly suppressed, neutralizing their negative charge and minimizing electrostatic interactions with the analyte[7].
Issue 3: Retention Time DriftQ: My retention times in HILIC mode are drifting continuously across multiple injections. How can I stabilize them?A: HILIC systems require significantly longer equilibration times than RPLC because the semi-immobilized water layer on the stationary phase takes time to form and stabilize[3]. Furthermore, injecting a sample dissolved in a highly aqueous diluent disrupts this delicate water layer, causing localized phase collapse and retention shifts[3].
Actionable Solution: Ensure your sample diluent closely matches the initial mobile phase conditions (e.g., 75% Acetonitrile / 25% Aqueous)[3]. Flush the column with at least 20–30 column volumes of mobile phase before the first injection to ensure complete equilibration.
Quantitative Data Presentation: RPLC vs. HILIC Comparison
To illustrate the mechanistic differences, the following table summarizes the expected chromatographic behavior of 5-hydroxypyridine-2-sulfonamide under different methodologies.
Parameter
Standard RPLC (C18)
AQ-RPLC (Polar-Embedded)
HILIC (Amide/Silica)
Primary Retention Mechanism
Hydrophobic partitioning
Hydrophobic + Hydrogen bonding
Partitioning into aqueous layer
Mobile Phase (Typical)
5-95% ACN Gradient (Aqueous rich)
0-20% ACN (100% Aqueous compatible)
95-50% ACN Gradient (Organic rich)
Analyte Retention Factor (
k′
)
< 0.5 (Elutes in void)
1.0 - 2.0 (Marginal)
3.0 - 10.0 (Excellent)
Peak Shape (Asymmetry)
> 2.0 (Severe tailing)
1.2 - 1.5 (Slight tailing)
0.9 - 1.1 (Symmetrical)
Sensitivity (LC-MS)
Low (Poor desolvation in high water)
Low (High aqueous content)
High (Excellent desolvation in ACN)
Experimental Protocol: HILIC Method Development
This self-validating protocol ensures robust retention and symmetrical peak shapes by establishing a stable aqueous layer and suppressing secondary silanol interactions.
Materials Required:
Column: HILIC Amide or Zwitterionic (ZIC-HILIC) column (e.g., 2.1 x 100 mm, 2.7 µm).
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Note: Measure pH before mixing with organic modifier[7]).
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Sample Diluent: 75% Acetonitrile / 25% Water.
Step-by-Step Methodology:
System Preparation: Purge the HPLC system with isopropanol, followed by water, to remove any residual ion-pairing agents or non-polar contaminants from previous RPLC runs.
Mobile Phase Preparation: Dissolve 1.26 g of ammonium formate in 1 L of water. Add formic acid dropwise until the pH meter reads exactly 3.0. Filter through a 0.2 µm membrane.
Column Equilibration (Critical Step): Install the HILIC column. Pump a mixture of 90% B / 10% A at 0.3 mL/min. Monitor the baseline (UV at 254 nm or MS TIC). Continue pumping for at least 30 column volumes (~30-45 minutes) until the baseline and system pressure are completely stable, indicating the formation of the immobilized water layer[3].
Sample Preparation: Dissolve the 5-hydroxypyridine-2-sulfonamide standard in the sample diluent (75% ACN). Caution: Do not use 100% water or DMSO as the injection solvent, as this will cause peak distortion and breakthrough[3].
Gradient Execution:
0.0 - 2.0 min: 90% B (Isocratic hold to focus the analyte)
2.0 - 7.0 min: Linear gradient from 90% B to 60% B
7.0 - 9.0 min: Hold at 60% B (Elution of highly polar impurities)
9.0 - 9.1 min: Return to 90% B
9.1 - 15.0 min: Re-equilibration at 90% B (Mandatory for retention time reproducibility).
Validation: Perform three consecutive injections. Calculate the Relative Standard Deviation (RSD) of the retention time. An RSD < 0.5% validates that the hydration layer is stable and the column is properly equilibrated.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile in my HILIC method?A: It is highly discouraged. In HILIC, Acetonitrile acts as a weak, aprotic solvent that promotes the formation of the water-enriched layer. Methanol is protic and highly polar; it will compete with water for the stationary phase surface, disrupting the partition mechanism and drastically reducing the retention of 5-hydroxypyridine-2-sulfonamide[3].
Q: Why must I measure the pH of the aqueous buffer before mixing it with Acetonitrile?A: pH meters are calibrated for purely aqueous solutions. Adding high concentrations of organic modifiers like Acetonitrile alters the dielectric constant of the solution, causing apparent pH shifts of up to 1.5 units[7]. Measuring the aqueous portion ensures accurate, reproducible buffer preparation.
Q: If I must use RPLC due to laboratory constraints, what is the best approach?A: If HILIC is unavailable, use a polar-embedded (AQ-type) C18 column designed to resist phase collapse (dewetting) in 100% aqueous conditions[2]. Run an isocratic method using 99% Aqueous Buffer (20 mM phosphate, pH 2.5) and 1% Methanol. Note that while this may provide marginal retention, LC-MS sensitivity will be severely compromised due to the lack of organic solvent.
Technical Support Center: Crystallization & Purification of 5-Hydroxypyridine-2-sulfonamide
Welcome to the Advanced Crystallization Troubleshooting Guide for 5-hydroxypyridine-2-sulfonamide. This amphoteric building block presents unique purification challenges due to the competing acid-base chemistry of its py...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Troubleshooting Guide for 5-hydroxypyridine-2-sulfonamide. This amphoteric building block presents unique purification challenges due to the competing acid-base chemistry of its pyridine nitrogen, phenolic hydroxyl, and sulfonamide groups. This guide is designed for process chemists and researchers to systematically diagnose, troubleshoot, and resolve impurity profiles during crystallization.
Mechanistic Principles of Pyridine-Sulfonamide Crystallization
The successful crystallization of 5-hydroxypyridine-2-sulfonamide relies heavily on manipulating its pH-dependent solubility. At high pH, the sulfonamide and hydroxyl groups deprotonate, rendering the molecule highly water-soluble. At low pH, the pyridine nitrogen protonates, again increasing aqueous solubility.
Crystallization is thermodynamically driven by shifting the solution to the compound's isoelectric point (pI) —the pH at which the molecule exists primarily as a neutral species or zwitterion, representing its minimum solubility[2]. Furthermore, pyridine sulfonamides are notorious for forming robust intermolecular hydrogen-bonded networks (specifically
R22(8)
sulfonamide dimers and
N−H⋯N
synthons) which can easily trap water molecules, leading to unwanted hydrate polymorphs if water activity is not strictly controlled [1].
Fig 1: pH-dependent speciation and isoelectric crystallization workflow.
Troubleshooting FAQs
Q1: My product is oiling out (Liquid-Liquid Phase Separation) instead of forming distinct crystals. How do I fix this?Causality & Solution: Oiling out occurs when the supersaturation level is pushed too high at a temperature that exceeds the melting point of the solvated intermediate. When you rapidly drop the pH or crash-cool the solution, the compound separates as a solute-rich liquid phase rather than a solid.
Action: You must operate within the metastable zone. Slow down your acid addition rate during the pH shift. Introduce 1-2 wt% of pure seed crystals just before reaching the isoelectric point (around pH 7.5) to provide a localized surface for secondary nucleation, bypassing the high-energy barrier of primary nucleation.
Q2: The final isolated powder has a pink or brown discoloration. How do I remove these colored impurities?Causality & Solution: The electron-rich 5-hydroxypyridine ring is highly susceptible to oxidative degradation, forming trace amounts of highly conjugated, colored quinoid-like byproducts.
Action: These impurities co-crystallize easily because their structural similarity allows them to integrate into the crystal lattice. To prevent this, degas your aqueous solvents with Nitrogen or Argon. Add a water-soluble antioxidant, such as sodium dithionite (
Na2S2O4
, 0.1 wt%), during the alkaline dissolution phase. Follow this with activated carbon filtration before initiating the acidifying crystallization step.
Q3: Analytical testing shows high levels of inorganic salts (e.g., NaCl) in my final product. What went wrong?Causality & Solution: Inorganic salts are generated during the neutralization of NaOH with HCl. If the pH shift is performed too rapidly, the rapid crystal growth rate traps these mother liquor salts within the interstitial spaces of the crystal lattice (occlusion).
Action: Decrease the rate of acid addition. If the product is already contaminated, perform a reslurry wash: suspend the crystals in cold water (5°C) for 30 minutes, filter, and wash with a cold, miscible anti-solvent like ethanol to displace the aqueous layer without dissolving the API.
Q4: Differential Scanning Calorimetry (DSC) shows inconsistent melting points, suggesting polymorphic or hydrate contamination.Causality & Solution: Pyridine sulfonamides have a strong propensity to crystallize as
2+2
dimers with water molecules via
N−H⋯O
and
N−H⋯N
hydrogen bonds [1].
Action: If an anhydrous form is required, the final isolation must control water activity. After the initial aqueous isolation, perform a solvent swap into a dry organic solvent (e.g., anhydrous ethanol or ethyl acetate) and subject the slurry to azeotropic distillation to remove residual bound water before final filtration.
Fig 2: Decision tree for identifying and resolving common crystallization impurities.
Quantitative Impurity Profiling Matrix
Use the following data table to align your analytical findings (HPLC/KF/Ash) with the appropriate physical removal strategy.
This protocol utilizes a self-validating, feedback-loop design. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Phase 1: Alkaline Dissolution & Clarification
Suspension: Charge 100 g of crude 5-hydroxypyridine-2-sulfonamide into a jacketed reactor. Add 500 mL of deionized water (degassed with
N2
).
Dissolution: Slowly add 1M NaOH while stirring at 300 rpm until the pH reaches 10.5.
Causality: Deprotonating the sulfonamide (
pKa≈10
) and phenolic hydroxyl (
pKa≈8.5
) breaks the crystalline lattice, forcing all organic material into solution and releasing trapped impurities.
IPC 1: Solution must be completely transparent. If opaque, continue stirring or add 5% more volume of water.
Purification: Add 0.1 g of sodium dithionite and 5 g of activated carbon. Heat to 40°C and stir for 30 minutes.
Filtration: Filter the hot mixture through a Celite pad to remove carbon and insoluble mechanical impurities. Transfer the filtrate to a clean jacketed crystallizer.
Phase 2: Controlled Nucleation
Temperature Adjustment: Adjust the filtrate temperature to 50°C.
Initial pH Shift: Using a dosing pump, add 1M HCl at a rate of 2.0 mL/min until the pH reaches 7.5.
Seeding: Suspend 1.0 g of high-purity 5-hydroxypyridine-2-sulfonamide (seed) in 10 mL of water and add it to the reactor. Age the suspension for 30 minutes.
Causality: Seeding at pH 7.5 (just above the isoelectric point) controls the onset of nucleation. It prevents the system from reaching a critically high supersaturation state, effectively eliminating the risk of oiling out [2].
IPC 2: Visual confirmation of a stable, cloudy seed bed that does not dissolve.
Phase 3: Isoelectric Growth & Isolation
Final pH Shift: Continue adding 1M HCl at a reduced rate of 0.5 mL/min until the pH reaches 5.5 (the isoelectric point).
Causality: The slow approach to the isoelectric point ensures that crystal growth dominates over secondary nucleation, yielding large, pure crystals that exclude inorganic salts.
Cooling & Aging: Apply a linear cooling ramp of 0.5°C/min to bring the reactor down to 5°C. Hold at 5°C for 2 hours to maximize thermodynamic yield.
Filtration & Washing: Filter the slurry under vacuum. Wash the filter cake first with 100 mL of cold (
5∘C
) deionized water, followed by 50 mL of cold ethanol to displace the water.
Drying: Dry the product in a vacuum oven at 60°C for 12 hours.
IPC 3: Karl Fischer (KF) titration must show <0.5% water to confirm the absence of hydrate polymorphs.
References
Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids
Source: Crystal Growth & Design, ACS Publications
URL:[Link]
Continuous Crystallization of Proteins in a Stirred Classified Product Removal Tank with a Tubular Reactor in Bypass
Source: Organic Process Research & Development, ACS Publications
URL:[Link]
Optimization
preventing oxidation of 5-hydroxypyridine-2-sulfonamide during reactions
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic yields and dark, tarry byproducts associated wit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic yields and dark, tarry byproducts associated with 5-hydroxypyridine-2-sulfonamide derivatives.
This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind the oxidative degradation of this electron-rich heteroaromatic system and provide self-validating, field-proven protocols to ensure the integrity of your synthetic workflows.
Before diving into specific troubleshooting scenarios, it is critical to understand the mechanistic vulnerabilities of your substrate. The diagram below illustrates the primary degradation pathway and the strategic points where you can intervene.
Mechanistic pathway of 5-hydroxypyridine oxidation and targeted chemical interventions.
Section 1: Mechanistic FAQ & Troubleshooting
Q1: Why does my 5-hydroxypyridine-2-sulfonamide turn dark brown or black during basic cross-coupling or alkylation reactions?A1: The causality lies in the electronic structure of the molecule. The 5-hydroxyl group is highly electron-donating. Under basic conditions (e.g., using
K2CO3
or
Cs2CO3
), the hydroxyl group deprotonates to form a pyridinoxide anion. This anionic state drastically lowers the one-electron oxidation potential of the molecule. In the presence of dissolved oxygen, the substrate undergoes rapid single-electron oxidation to form a highly reactive pyridinoxy radical, which subsequently dimerizes or polymerizes into highly conjugated, dark-colored tar[1].
Q2: I am running my reaction under an inert nitrogen atmosphere, but I am still seeing oxidative degradation. Why?A2: You are likely experiencing metal-catalyzed auto-oxidation. Hydroxypyridine derivatives are exceptionally strong bidentate iron and transition metal chelators[2]. If your reaction utilizes transition metal catalysts (like Pd or Cu) or if your reagents/solvents contain trace iron impurities, the 5-hydroxypyridine-2-sulfonamide will actively concentrate these metals at its reactive site. These metals facilitate Fenton-type redox cycling, generating reactive oxygen species from even trace amounts of residual
O2
. Standard nitrogen purging (sparging) is insufficient here; you must rigorously degas your solvents (see SOP 2) or temporarily mask the hydroxyl group.
Q3: What are the most robust protecting groups for the 5-hydroxyl position that will survive downstream sulfonamide functionalization?A3: For multi-step syntheses involving strong bases or nucleophiles, the Benzyl (Bn) ether is the gold standard. It completely masks the electron-donating ability of the oxygen, shutting down the oxidation pathway. Benzyl ethers are highly stable to basic and mildly acidic conditions and can be cleanly removed at the end of your synthesis via standard
Pd/C
catalytic hydrogenation[3].
Section 2: Quantitative Risk Assessment Data
To help you predict the stability of unprotected 5-hydroxypyridine-2-sulfonamide in various environments, refer to the quantitative stability matrix below. This data allows you to select the appropriate level of intervention based on your specific reaction parameters.
Reaction Condition
pH Range
Dissolved
O2
Level
Est. Half-Life (
t1/2
)
Visual Indicator of Failure
Recommended Intervention
Aerobic, Basic (e.g.,
K2CO3
/ DMF)
9.0 - 11.0
High (~8 ppm)
< 10 minutes
Rapid blackening/tar
O-Protection + Degassing
Aerobic, Neutral (e.g., EtOH reflux)
7.0
High (~8 ppm)
~ 2-4 hours
Yellow to dark brown tint
Degassing + Antioxidant
Anaerobic, Basic (Degassed DMF)
9.0 - 11.0
Low (< 1 ppm)
> 24 hours
Pale yellow
Strict Schlenk technique
Aerobic, Acidic (e.g., AcOH)
3.0 - 5.0
High (~8 ppm)
> 48 hours
Clear/Colorless
None required
Section 3: Standard Operating Protocols (SOPs)
The following methodologies are designed as self-validating systems. By observing the specific validation checkpoints, you can confirm the success of the protocol before committing expensive downstream reagents.
SOP 1: O-Benzylation of 5-Hydroxypyridine-2-sulfonamide
Purpose: To permanently block single-electron oxidation during multi-step basic syntheses.
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-hydroxypyridine-2-sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M).
Base Addition: Add anhydrous
K2CO3
(1.5 equiv). Stir at room temperature for 15 minutes. Causality note: The solution will turn yellow as the highly reactive phenolate anion forms.
Electrophile Addition: Cool the flask to 0 °C. Dropwise, add Benzyl Bromide (BnBr, 1.1 equiv).
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Self-Validation Checkpoint: Spot the reaction on a silica TLC plate (Hexanes/EtOAc 1:1). The starting material will stain intensely dark with aqueous
FeCl3
(indicating a free hydroxyl/chelator). The successful product spot (higher
Rf
) will not stain with
FeCl3
. If the product spot stains, benzylation is incomplete.
Workup: Quench with water, extract with EtOAc, wash the organic layer rigorously with brine (3x) to remove DMF, dry over
Na2SO4
, and concentrate.
Purpose: To completely remove dissolved oxygen for late-stage reactions where the substrate cannot be protected.
Standard nitrogen bubbling only removes ~80% of dissolved oxygen. For highly sensitive phenolate anions, the Freeze-Pump-Thaw (FPT) method is required to achieve <1 ppm dissolved
O2
[4].
Seal: Place your reaction solvent in a heavy-walled Schlenk flask containing a magnetic stir bar. Seal the flask and connect it to a high-vacuum Schlenk line.
Freeze: Submerge the flask in a liquid nitrogen (
LN2
) dewar until the solvent is completely frozen solid. Crucial Safety Note: Ensure the flask is sealed from the inert gas line during freezing to prevent liquid oxygen condensation.
Pump: Once completely frozen, open the flask's stopcock to the dynamic high vacuum for 5-10 minutes to evacuate the headspace.
Thaw: Close the stopcock to isolate the flask under static vacuum. Remove the
LN2
bath and allow the solvent to thaw in a room-temperature water bath.
Self-Validation Checkpoint: As the solvent thaws, you will see vigorous bubbling. This is the trapped
O2
and
N2
escaping the crystal lattice.
Cycle: Repeat steps 2-4 for a total of three cycles .
Final Validation: During the thawing phase of the third cycle, there should be zero visible bubbles evolving from the liquid. If bubbles are present, perform a fourth cycle.
Backfill: Once fully thawed and bubble-free, backfill the flask with ultra-high-purity Argon.
A Comparative Guide to the Binding Kinetics of Novel and Traditional Sulfonamide-Based Carbonic Anhydrase Inhibitors
In the landscape of drug discovery and development, a nuanced understanding of the binding kinetics of a drug candidate to its target is paramount. This guide provides an in-depth, comparative analysis of the binding kin...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, a nuanced understanding of the binding kinetics of a drug candidate to its target is paramount. This guide provides an in-depth, comparative analysis of the binding kinetics of a novel class of inhibitors, represented by 5-hydroxypyridine-2-sulfonamide, against traditional sulfonamides in their interaction with the ubiquitous enzyme, carbonic anhydrase (CA). This document is intended for researchers, scientists, and drug development professionals seeking to navigate the subtleties of inhibitor design and optimization.
The Enduring Legacy of Sulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in a multitude of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in various pathological conditions has made them a significant therapeutic target. For decades, sulfonamides have been the cornerstone of CA inhibitor design, with their primary sulfonamide group (SO₂NH₂) acting as a potent zinc-binding group within the enzyme's active site.[2] This interaction effectively blocks the enzyme's catalytic activity.
Traditional sulfonamides, such as acetazolamide and sulfanilamide, have been instrumental in treating a range of conditions including glaucoma, epilepsy, and acute mountain sickness.[3] However, the quest for enhanced isoform selectivity and improved pharmacokinetic profiles has driven the exploration of novel sulfonamide scaffolds. The introduction of heterocyclic rings, such as pyridine, into the sulfonamide structure represents a promising avenue for developing next-generation CA inhibitors.
Deconstructing the Binding Event: Key Kinetic Parameters
The interaction between an inhibitor and its target enzyme is a dynamic process characterized by rates of association and dissociation. A comprehensive understanding of these kinetics provides deeper insights than affinity (KD) alone.
Association Rate Constant (k_on_): This parameter quantifies the speed at which an inhibitor binds to its target. A higher k_on_ value indicates a faster binding event.
Dissociation Rate Constant (k_off_): This constant reflects the stability of the enzyme-inhibitor complex, indicating how quickly the inhibitor dissociates from the target. A lower k_off_ value signifies a more stable and longer-lasting interaction.
Equilibrium Dissociation Constant (K_D_): K_D_ is the ratio of k_off_ to k_on_ (K_D_ = k_off_ / k_on_) and represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites at equilibrium. While K_D_ is a measure of binding affinity, it does not provide information about the individual rates of association and dissociation.
Unveiling Binding Kinetics: Methodologies of Choice
Two powerful biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are at the forefront of characterizing inhibitor binding kinetics.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time.[4] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases of the resulting sensorgram, one can directly determine the k_on_ and k_off_ values.
Caption: A typical experimental workflow for analyzing inhibitor binding kinetics using Surface Plasmon Resonance.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of an inhibitor to an enzyme. In a typical experiment, small aliquots of the inhibitor are titrated into a solution containing the enzyme. The heat released or absorbed during the binding event is measured, and the resulting thermogram is analyzed to determine the binding affinity (K_D_), stoichiometry (n), and enthalpy of binding (ΔH). While ITC is a gold standard for determining binding thermodynamics, specialized experimental setups can also provide kinetic information.
Caption: A standard workflow for determining the thermodynamics of inhibitor binding using Isothermal Titration Calorimetry.
Comparative Analysis: 5-Hydroxypyridine-2-sulfonamide vs. Traditional Sulfonamides
While direct, publicly available kinetic data (k_on_, k_off_) for 5-hydroxypyridine-2-sulfonamide is limited, we can infer its potential binding characteristics based on structure-activity relationship (SAR) studies of related pyridine-sulfonamides and compare them to well-characterized traditional sulfonamides.
The Binding Mechanism: A Shared Foundation
Both traditional and pyridine-based sulfonamides share a fundamental binding mechanism to carbonic anhydrase. The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion in the enzyme's active site.[5] This primary interaction is crucial for high-affinity binding.
Binding Mechanism of Sulfonamides to Carbonic Anhydrase
reproducibility of 5-hydroxypyridine-2-sulfonamide synthesis routes
An In-Depth Comparison Guide: Reproducibility of 5-Hydroxypyridine-2-Sulfonamide Synthesis Routes Introduction & Strategic Analysis Pyridine-2-sulfonamides are ubiquitous pharmacophores in modern drug discovery, frequent...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparison Guide: Reproducibility of 5-Hydroxypyridine-2-Sulfonamide Synthesis Routes
Introduction & Strategic Analysis
Pyridine-2-sulfonamides are ubiquitous pharmacophores in modern drug discovery, frequently deployed as bioisosteres for carboxylic acids to enhance metabolic stability and water solubility while maintaining critical hydrogen-bonding interactions[1]. However, the synthesis of 5-hydroxypyridine-2-sulfonamide presents a unique and formidable challenge in heterocyclic chemistry.
The core difficulty lies in the electronic dichotomy of the molecule. The pyridine nitrogen inherently deactivates the ring toward electrophilic aromatic substitution, rendering direct chlorosulfonation (e.g., using chlorosulfonic acid) completely ineffective[2]. Conversely, the 5-hydroxyl group is strongly electron-donating. If left unprotected during harsh oxidative or radical-based sulfonylation steps, the phenol-like ring becomes highly susceptible to unwanted electrophilic chlorination or oxidative polymerization at the 4- and 6-positions.
To achieve high reproducibility and yield, the 5-hydroxyl group must be temporarily masked (typically as a benzyl ether) before constructing the sulfonamide moiety. This guide objectively compares the two most prevalent synthetic strategies for accessing this scaffold: the Thioether Oxidative Chlorination Route (Route A) and the Diazotization-Sandmeyer Route (Route B) .
This route leverages a Nucleophilic Aromatic Substitution (SNAr) to install a sulfur atom at the 2-position, followed by oxidative cleavage[3].
SNAr: 2-Chloro-5-(benzyloxy)pyridine is reacted with benzyl mercaptan. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the 2-chloride.
Oxidation: The resulting thioether is subjected to aqueous chlorine gas or N-chlorosuccinimide (NCS) in acidic media, oxidatively cleaving the C-S bond to yield the sulfonyl chloride[4].
Amidation & Deprotection: Treatment with ammonia yields the sulfonamide, followed by palladium-catalyzed hydrogenolysis to unmask the 5-hydroxyl group.
Route B: Diazotization and Sandmeyer-Type Sulfonylation
This route attempts a more direct functionalization starting from 2-amino-5-(benzyloxy)pyridine[5].
Diazotization: The 2-amino group is converted to a diazonium salt using sodium nitrite and HCl at low temperatures[6].
Sandmeyer Sulfonylation: The unstable diazonium intermediate is immediately trapped with sulfur dioxide (SO₂) in the presence of a copper(II) chloride catalyst to form the sulfonyl chloride, which is subsequently amidated.
Caption: Synthetic pathways for 5-hydroxypyridine-2-sulfonamide via SNAr and Diazotization.
Quantitative Data: Route Comparison
The following table summarizes the experimental performance of both routes based on standard laboratory scale-up metrics (100 mmol scale). Route A demonstrates superior reproducibility, primarily because it avoids the highly unstable 2-pyridyldiazonium intermediate, which is prone to hydrolysis (yielding the 2-pyridone) or premature nitrogen extrusion[5].
To ensure scientific integrity and high reproducibility, the following step-by-step methodologies for Route A include built-in causality checks and visual validation markers.
Protocol 1: Synthesis of 2-(Benzylthio)-5-(benzyloxy)pyridine (SNAr)
Causality Check: Potassium carbonate is used as a base to deprotonate benzyl mercaptan, significantly increasing its nucleophilicity to attack the electron-deficient 2-position of the pyridine ring[7].
Setup: Charge a 500 mL round-bottom flask with 2-chloro-5-(benzyloxy)pyridine (1.0 equiv, 100 mmol) and anhydrous DMF (150 mL).
Activation: Add K₂CO₃ (1.5 equiv) and stir for 10 minutes at room temperature.
Addition: Dropwise add benzyl mercaptan (1.1 equiv). Validation: The reaction mixture will turn from colorless to a pale yellow suspension.
Heating: Heat the mixture to 80°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material validates the completion of the SNAr.
Workup: Cool to room temperature and quench with ice water (300 mL). Extract with EtOAc (3 × 100 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the thioether as a crystalline solid.
Protocol 2: Oxidative Chlorination to Sulfonyl Chloride
Causality Check: The reaction must be strictly maintained below 10°C. Higher temperatures will cause the highly reactive chlorosulfonium intermediate to decompose or promote electrophilic chlorination of the benzyloxy-activated pyridine ring[8].
Caption: Oxidative chlorination mechanism of pyridine thioethers to sulfonyl chlorides.
Setup: Dissolve the thioether (1.0 equiv, 50 mmol) in a mixture of Acetic Acid (100 mL) and Water (10 mL). Cool the flask in an ice-brine bath to 0°C.
Oxidation: Slowly bubble Cl₂ gas (approx. 3.5 equiv) into the solution over 45 minutes. Validation: The solution will transition from pale yellow to a vibrant orange color, indicating the formation of the active chlorosulfonium ion. If the solution remains cloudy, unreacted thioether is present.
Quenching: Once TLC confirms the consumption of the thioether, immediately purge the system with N₂ gas for 15 minutes to remove excess Cl₂.
Isolation: Pour the cold mixture into crushed ice. The 5-(benzyloxy)pyridine-2-sulfonyl chloride will precipitate as a white/pale-yellow solid. Filter immediately and wash with cold water. Crucial: Do not dry this intermediate extensively; use it immediately in the next step to prevent hydrolysis.
Protocol 3: Amidation and Final Deprotection
Amidation: Dissolve the crude sulfonyl chloride in THF (50 mL) at 0°C. Slowly add concentrated aqueous NH₃ (28%, 10 equiv). Validation: An immediate exothermic reaction and the formation of a white precipitate (NH₄Cl) confirm the displacement of the chloride[4]. Stir for 2 hours, concentrate, and extract with EtOAc to yield 5-(benzyloxy)pyridine-2-sulfonamide.
Deprotection: Dissolve the protected sulfonamide in Methanol (50 mL). Add 10% Pd/C (10 wt%). Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir at room temperature for 12 hours.
Final Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the pure 5-hydroxypyridine-2-sulfonamide .
Conclusion
While the Diazotization-Sandmeyer route (Route B) offers a shorter theoretical path, its practical application is severely limited by the thermal instability of 2-pyridyldiazonium salts, leading to poor reproducibility and low yields. For researchers requiring reliable, scalable access to 5-hydroxypyridine-2-sulfonamide, the Thioether Oxidative Chlorination (Route A) is the definitively superior choice. By utilizing a robust SNAr step and carefully controlling the temperature during oxidative chlorination, this protocol ensures high regioselectivity and consistent yields.
A Comparative Structural Analysis of Pyridine-2-Sulfonamide Analogs: A Guide for Drug Development Professionals
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous approved drugs. When combined with a sulfonamide moiety, particularly at the 2-position, it gives...
Author: BenchChem Technical Support Team. Date: April 2026
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous approved drugs. When combined with a sulfonamide moiety, particularly at the 2-position, it gives rise to a class of compounds with a remarkable diversity of biological activities. This guide provides a comprehensive comparative analysis of pyridine-2-sulfonamide analogs, focusing on their structural nuances and the resulting impact on their inhibitory potency against key drug targets: Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Carbonic Anhydrases (CAs).
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative experimental data, and detailed protocols to facilitate the rational design of novel therapeutic agents based on the pyridine-2-sulfonamide scaffold.
Introduction: The Versatility of the Pyridine-2-Sulfonamide Scaffold
The pyridine-2-sulfonamide core combines the hydrogen bonding capabilities and aromatic interactions of the pyridine ring with the zinc-binding and hydrogen bonding properties of the sulfonamide group. This unique combination allows for effective and often selective interactions with the active sites of various enzymes, making it a valuable starting point for the development of inhibitors with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiglaucoma agents.[1]
This guide will delve into a comparative analysis of representative pyridine-2-sulfonamide analogs, exploring how subtle structural modifications influence their biological activity. We will examine key structure-activity relationships (SAR) and provide detailed experimental protocols for their synthesis and biological evaluation.
Comparative Structural and Activity Analysis
To illustrate the structure-activity relationships within the pyridine-2-sulfonamide class, we will compare a selection of analogs with varying substitution patterns. For this analysis, we will focus on three primary targets: COX-2, VEGFR-2, and Carbonic Anhydrase.
Core Structures Under Comparison
The following core structures of pyridine-2-sulfonamide and its close analogs will be discussed:
Pyridine-2-sulfonamide (Parent Scaffold): The fundamental structure from which analogs are derived.
N-Aryl Pyridine-2-sulfonamides: Where the sulfonamide nitrogen is substituted with an aryl group.
Pyridine Acyl-Sulfonamides: Featuring an acyl group attached to the sulfonamide nitrogen.
Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[2][3] The sulfonamide moiety is a well-known pharmacophore for COX-2 inhibition.[4]
A series of pyridine acyl sulfonamide derivatives have been identified as potent COX-2 inhibitors.[5] For instance, compound 23 from a study by Li et al. demonstrated significant COX-2 inhibitory activity.[5]
Table 1: Comparative COX-2 Inhibitory Activity of a Pyridine Acyl-Sulfonamide Analog
The potent activity of Compound 23 highlights the importance of the acyl-sulfonamide group in conjunction with the pyridine ring for effective COX-2 inhibition. The pyridine nitrogen can form crucial hydrogen bonds within the active site, while the sulfonamide and acyl groups can occupy the hydrophobic side pocket of the COX-2 enzyme.
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[6] Pyridine-sulfonamide hybrids have emerged as a promising class of VEGFR-2 inhibitors.[7]
A study by Farg et al. identified compound VIIb as a potent VEGFR-2 inhibitor with significant anticancer activity.[7]
Table 2: Comparative VEGFR-2 Inhibitory Activity of a Pyridine-Sulfonamide Hybrid
The data indicates that pyridine-sulfonamide hybrids can be highly effective VEGFR-2 inhibitors, with potency comparable to or exceeding that of established drugs like Sorafenib. The pyridine moiety can interact with the hinge region of the kinase domain, a common binding mode for tyrosine kinase inhibitors, while the sulfonamide group can form additional interactions that enhance binding affinity.
Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer.[8][9] Sulfonamides are the most prominent class of CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[10]
A study by Sławiński et al. investigated a series of 4-substituted pyridine-3-sulfonamides as inhibitors of various human CA isoforms.[11] Another study by Supuran et al. explored pyrazolo[4,3-c]pyridine sulfonamides.[8]
The data reveals that pyridine-sulfonamide analogs can be potent inhibitors of various CA isoforms. The position of the sulfonamide group on the pyridine ring and the nature of the substituents significantly influence the inhibitory potency and selectivity towards different CA isozymes. For instance, some analogs show high potency against the tumor-associated isoforms hCA IX and hCA XII, making them attractive candidates for anticancer drug development.[9]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyridine-2-sulfonamide analog and for the in vitro biological assays.
Synthesis of a Representative Analog: N-(4-methoxyphenyl)pyridine-2-sulfonamide
This protocol describes a general method for the synthesis of N-aryl pyridine-2-sulfonamides, exemplified by the preparation of N-(4-methoxyphenyl)pyridine-2-sulfonamide.
Workflow for the Synthesis of N-(4-methoxyphenyl)pyridine-2-sulfonamide
Caption: General workflow for the synthesis of N-aryl pyridine-2-sulfonamides.
Step-by-Step Protocol:
Dissolution: In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in pyridine (10 volumes).
Addition: To the stirred solution, add pyridine-2-sulfonyl chloride (1.05 eq) portion-wise at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
Filtration: Filter the precipitated solid, wash with cold water, and dry under vacuum.
Purification: Recrystallize the crude product from ethanol to obtain pure N-(4-methoxyphenyl)pyridine-2-sulfonamide.
In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for determining the in vitro COX-2 inhibitory activity of test compounds.
Workflow for In Vitro COX-2 Inhibition Assay
Caption: General workflow for an in vitro COX-2 inhibition assay.
Step-by-Step Protocol:
Enzyme and Inhibitor Preparation: Prepare solutions of human recombinant COX-2 enzyme and various concentrations of the test compound in an appropriate assay buffer.
Pre-incubation: In a 96-well plate, add the COX-2 enzyme solution to each well, followed by the test compound solutions. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (substrate) to each well.
Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
Reaction Termination: Stop the reaction by adding a suitable quenching solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin).
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro VEGFR-2 Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against the VEGFR-2 kinase.[5][12][13][14]
Workflow for In Vitro VEGFR-2 Kinase Assay
Caption: General workflow for an in vitro VEGFR-2 kinase assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and various concentrations of the test compound in a kinase assay buffer.
Assay Plate Setup: In a 96-well plate, add the VEGFR-2 kinase and the test compound solutions to the appropriate wells.
Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow for inhibitor binding to the enzyme.[12]
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Reaction Incubation: Incubate the reaction mixture for 30-60 minutes at 30°C.[12]
Detection: Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ATP remaining in the well using a luminescence-based assay (e.g., Kinase-Glo®). A higher luminescence signal indicates lower kinase activity (i.e., more ATP remaining).[12]
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable data analysis software.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric method for determining the inhibitory activity of compounds against carbonic anhydrase.[13]
Workflow for In Vitro Carbonic Anhydrase Inhibition Assay
Caption: General workflow for an in vitro carbonic anhydrase inhibition assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare solutions of the carbonic anhydrase isozyme of interest, various concentrations of the test compound, and a solution of p-nitrophenyl acetate (substrate) in an appropriate buffer.
Assay Plate Setup: In a 96-well plate, add the carbonic anhydrase solution and the test compound solutions to the designated wells.
Pre-incubation: Incubate the plate for 10 minutes at room temperature.[13]
Reaction Initiation: Start the reaction by adding the p-nitrophenyl acetate solution to all wells.
Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The hydrolysis of p-nitrophenyl acetate by carbonic anhydrase produces p-nitrophenol, which absorbs at this wavelength.
Data Analysis: Determine the initial rate of the reaction for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 or Ki value.
Structural Characterization Techniques
A thorough understanding of the three-dimensional structure of pyridine-2-sulfonamide analogs is crucial for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming the successful synthesis and providing insights into the compound's conformation in solution.[6][15]
Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyridine-2-sulfonamide Analog
Proton/Carbon
¹H NMR (CDCl₃) δ (ppm)
¹³C NMR (CDCl₃) δ (ppm)
Pyridine-H3
7.98 (d)
127.4
Pyridine-H4
7.48 (m)
132.7
Pyridine-H5
7.05 (s)
124.5
Pyridine-H6
6.68 (s)
116.7
Sulfonamide-NH
9.40 (s)
-
Aryl-H
7.48 (m)
128.8, 130.9
Methoxy-H
3.81 (s)
55.6
Note: The chemical shifts are indicative and can vary depending on the specific substitution pattern and the solvent used.[6][16]
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[17][18]
The crystal structures of pyridine sulfonamides reveal that the sulfonamide N-H group is a persistent hydrogen bond donor, often interacting with the sulfonyl oxygens or the pyridine nitrogen of neighboring molecules.[12] These hydrogen bonding patterns play a critical role in the crystal packing and can influence the physicochemical properties of the compounds, such as solubility and melting point.
Table 5: Key Crystallographic Parameters for a Representative Pyridine-2-sulfonamide Analog
The planarity of the pyridine ring and the geometry around the sulfur atom are key structural features that can be precisely determined by X-ray crystallography. These details are invaluable for understanding how the molecule fits into the active site of its target enzyme and for designing analogs with improved binding affinity.
Conclusion and Future Directions
The pyridine-2-sulfonamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide has provided a comparative analysis of the structural features of these analogs and their inhibitory activities against key drug targets, including COX-2, VEGFR-2, and carbonic anhydrases. The detailed experimental protocols and structural characterization data serve as a practical resource for researchers in the field.
Future research in this area should focus on the design and synthesis of multi-target inhibitors, leveraging the promiscuous nature of the pyridine-2-sulfonamide scaffold. By fine-tuning the substitution patterns on both the pyridine and the sulfonamide moieties, it is possible to modulate the selectivity and potency against different targets, leading to the development of novel drugs with improved efficacy and safety profiles for the treatment of a wide range of diseases.
Li, Y., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6869-6873. Available at: [Link]
Farg, M. A., et al. (2021). Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 111, 104842. Available at: [Link]
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. ACS Publications. Available at: [Link]
Sulfaguanidine hybrid with some new pyridine-2-one derivatives: Design, synthesis, and antimicrobial activity against multidrug-resistant bacteria as dual DNA gyrase and DHFR inhibitors. Johns Hopkins University. Available at: [Link]
Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]
Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online. Available at: [Link]
X-Ray Crystallographic Analysis Report for. Rsc.org. Available at: [Link]
Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Available at: [Link]
Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. Available at: [Link]
Tetrakis [N-(2-pyridyl) sulfonamide] di palladium: synthesize, X-ray diffraction, antibacterial properties and as a novel binuclear Pd-complex for coupling reactions. ResearchGate. Available at: [Link]
COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed. Available at: [Link]
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Center for Biotechnology Information. Available at: [Link]
Comparative analysis of 10 small molecules binding to carbonic anhydrase II by different investigators using Biacore technology. PubMed. Available at: [Link]
Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]
N-[(4-methoxyphenyl)methyl]pyridine-2-sulfonamide. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-methoxyphenyl_methyl_pyridine-2-sulfonamide]([Link]
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). National Center for Biotechnology Information. Available at: [Link]
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. Available at: [Link]
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information. Available at: [Link]
US20030236437A1 - Process to prepare sulfonamides. Google Patents.
Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. ResearchGate. Available at: [Link]
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. International Union of Crystallography. Available at: [Link]
Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing. Available at: [Link]
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE. Available at: [Link]
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]
Hydrogen bonding in sulfonamides. PubMed. Available at: [Link]
Hydrogen bonds in the crystal structure of molecule 2 form I. a) Sulfonamide NÀH···O catemer and b) CÀH···O interactions. ResearchGate. Available at: [Link]
Proper Disposal of 5-Hydroxypyridine-2-sulfonamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the prope...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Hydroxypyridine-2-sulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a primary resource, offering clarity and actionable procedures that go beyond standard product information.
Hazard Identification and Risk Assessment
GHS Hazard Classifications:
Based on available data, 5-Hydroxypyridine-2-sulfonamide is classified with the following hazards[1]:
Hazard Class
Category
Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
4
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Irritation
2
H315: Causes skin irritation
Eye Irritation
2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
3
H336: May cause drowsiness or dizziness
The presence of both a pyridine ring and a sulfonamide group necessitates careful handling. Pyridine and its derivatives are recognized as hazardous waste and are often included in the EPA's F-list of hazardous wastes from non-specific sources[2][3][4]. Sulfonamides, a class of antibiotics, can have environmental persistence and their transformation products may also be of concern[1][5][6][7].
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, stringent adherence to safety protocols is required.
Engineering Controls:
All handling of 5-Hydroxypyridine-2-sulfonamide, including preparation for disposal, must be conducted within a properly functioning certified laboratory chemical fume hood[8][9].
An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled[9].
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory[8].
Hand Protection: Chemical-resistant gloves are required. Given the pyridine component, butyl rubber gloves are a suitable choice. Always consult the glove manufacturer's compatibility chart[8][9].
Body Protection: A fully-buttoned laboratory coat or a chemical-resistant apron must be worn[8].
Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a respirator may be necessary for cleaning up large spills or in situations with inadequate ventilation[8].
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 5-Hydroxypyridine-2-sulfonamide.
Step 1: Waste Segregation and Collection
Solid Waste: Collect all solid 5-Hydroxypyridine-2-sulfonamide, contaminated weighing paper, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE)[8][10].
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless their compatibility has been verified[11].
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag[12].
Step 2: Labeling
Proper labeling is a critical component of safe waste management.
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE "[8][13].
The full chemical name, "5-Hydroxypyridine-2-sulfonamide ," must be written on the label. Avoid using abbreviations or chemical formulas[13].
Indicate the approximate quantity of the waste[13].
Include the date when the waste was first added to the container[14].
Step 3: Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area[10][14][15].
Ensure the storage area is away from sources of ignition, as pyridine derivatives can be flammable[10].
Store containers in secondary containment to prevent the spread of material in case of a leak[12].
Segregate the waste from incompatible materials, such as strong oxidizing agents[9].
Step 4: Final Disposal
The primary and recommended method for the disposal of pyridine-containing compounds is high-temperature incineration by a licensed hazardous waste disposal facility[8][16].
Never dispose of 5-Hydroxypyridine-2-sulfonamide down the drain or in the regular trash[8][10].
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal[8][12].
Complete all necessary waste disposal forms as required by your institution and the disposal company[8].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize hazards.
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill[11].
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, open a window. For larger spills, evacuate and contact your institution's emergency response team[9][11].
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate personal protective equipment as outlined in Section 2[11].
Contain the Spill:
For solid spills , carefully sweep or scoop up the material and place it in a designated, labeled hazardous waste container. Avoid generating dust[11].
For liquid spills , use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill. Collect the absorbed material into a sealed container for disposal as hazardous waste[9][10].
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste[11].
Environmental Fate and Ecotoxicity Considerations
Understanding the environmental impact of a chemical is crucial for responsible disposal.
Persistence: Sulfonamides can exhibit persistence in soil, with half-lives that can vary depending on soil type and conditions[1][6].
Mobility: As polar compounds, sulfonamides can be water-soluble, and their sorption to soil is influenced by pH and organic matter content[1].
Transformation Products: The degradation of sulfonamides in the environment can lead to the formation of various transformation products, which may also have environmental implications[7].
Ecotoxicity: Pyridine and its derivatives can be toxic to aquatic life[17][18][19][20]. While specific data for 5-Hydroxypyridine-2-sulfonamide is not available, the general toxicity of this class of compounds underscores the importance of preventing its release into the environment.
By adhering to the stringent disposal protocols outlined in this guide, researchers can effectively prevent the release of 5-Hydroxypyridine-2-sulfonamide into the environment, thereby mitigating its potential ecological risks.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 5-Hydroxypyridine-2-sulfonamide.
Caption: A workflow for the safe disposal of 5-Hydroxypyridine-2-sulfonamide waste.
References
5-hydroxypyridine-2-sulfonamide — Chemical Substance Information. NextSDS. (n.d.). Retrieved from [Link]
Bialk, H. M., & Pedersen, J. A. (2007). Environmental Fate of Two Sulfonamide Antimicrobial Agents in Soil. Journal of Agricultural and Food Chemistry, 55(8), 2942–2948.
BenchChem. (2025).
Accinelli, C., et al. (2007). Environmental fate of two sulfonamide antimicrobial agents in soil. Journal of Agricultural and Food Chemistry, 55(8), 2942-8.
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
BenchChem. (2025).
Washington State University. (n.d.). Pyridine. Environmental Health & Safety.
Kümmerer, K., et al. (2022). Transformation products of sulfonamides in aquatic systems: Lessons learned from available environmental fate and behaviour data. Science of The Total Environment, 830, 154744.
Conde-Cid, M., et al. (2020). Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks. Antibiotics, 9(11), 819.
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety.
MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5649.
U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. EPA.
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Environmental Health & Safety.
Rhee, S. K., et al. (1997). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Applied and Environmental Microbiology, 63(8), 3291–3295.
National Center for Biotechnology Information. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC.
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
University of Washington. (n.d.). Laboratory Waste Management Guidelines. Environmental Health & Safety.
Springer. (2023). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 1, 1.
U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.
U.S. Environmental Protection Agency. (2025, March 28).
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Environmental Health & Safety.
U.S. Environmental Protection Agency. (2009).
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. EPA.